molecular formula C39H72N8O11 B15615205 Sex pheromone inhibitor ipd1

Sex pheromone inhibitor ipd1

Cat. No.: B15615205
M. Wt: 829.0 g/mol
InChI Key: MUVGTRUVAJHATO-ACNOIZITSA-N
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Description

Sex pheromone inhibitor ipd1 is a useful research compound. Its molecular formula is C39H72N8O11 and its molecular weight is 829.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGTRUVAJHATO-ACNOIZITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery of iPD1: A Potent Sex Phemorone Inhibitor in Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugative transfer of plasmids in the bacterium Enterococcus faecalis (formerly Streptococcus faecalis) is a fascinating process mediated by a sophisticated cell-to-cell communication system involving peptide sex pheromones. Plasmid-free recipient cells release these small signaling peptides, which induce a mating response in donor cells harboring the corresponding conjugative plasmid. This response culminates in the transfer of the plasmid to the recipient. To prevent self-induction and to modulate the mating process, donor cells produce a competitive inhibitor for the sex pheromone. This guide focuses on the discovery and characterization of iPD1, the sex pheromone inhibitor associated with the pPD1 plasmid in E. faecalis.

The pPD1 plasmid encodes for bacteriocin (B1578144) production and its conjugative transfer is induced by the sex pheromone cPD1 (H-Phe-Leu-Val-Met-Phe-Leu-Ser-Gly-OH). In response, donor cells carrying pPD1 secrete iPD1, an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. This inhibitor competitively blocks the action of cPD1, thereby regulating the initiation of conjugation. Understanding the molecular mechanisms of this pheromone-inhibitor system provides valuable insights into bacterial communication and offers potential avenues for the development of novel antimicrobial strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the iPD1-cPD1 signaling pathway.

Table 1: Physicochemical Properties of iPD1 and cPD1
Molecule Property
iPD1Molecular Weight
Amino Acid Sequence
cPD1Molecular Weight
Amino Acid Sequence
Minimum Bioactive Concentration
Concentration in Culture Broth
Table 2: Binding Affinities and Inhibitory Concentrations
Interaction Parameter
[3H]cPD1 binding to recombinant TraADissociation Constant (Kd)
iPD1 inhibition of [3H]cPD1 binding to TraAInhibition Mechanism
Pheromone/Inhibitor Ratio for Inhibition
Effect of traC disruption on cPD1 sensitivityIncrease in cPD1 concentration required for induction

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the iPD1-cPD1 system.

Synthesis and Purification of iPD1 and cPD1 Peptides

Objective: To obtain pure iPD1 and cPD1 peptides for use in binding and inhibition assays.

Methodology:

  • Solid-Phase Peptide Synthesis: The peptides are synthesized manually using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.

  • Cleavage from Resin: The synthesized peptides are cleaved from the resin using a cleavage mixture consisting of 53% trifluoroacetic acid, 43% dichloromethane, and 4% ethanedithiol.

  • Purification: The cleaved peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an octyldecyl silane (B1218182) (ODS) column.

  • Quantification: The concentration of the purified peptides is determined by measuring the absorbance at 220 nm, using bovine serum albumin (BSA) as a standard.

Overexpression and Purification of the TraA Receptor

Objective: To produce and purify the intracellular cPD1 receptor, TraA, for in vitro binding studies.

Methodology:

  • Gene Amplification: The traA gene is amplified from the pAM351 plasmid (a derivative of pPD1) using PCR with primers that introduce BamHI and EcoRI restriction sites at the 5' and 3' ends, respectively.

  • Cloning into Expression Vector: The amplified traA DNA is cloned into the pGEX-6P-1 expression vector to create a glutathione (B108866) S-transferase (GST)-TraA fusion protein.

  • Protein Expression: The pGEX-traA plasmid is transformed into E. coli BL21 cells. Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG).

  • Purification of GST-TraA:

    • The E. coli cells are harvested and lysed.

    • The cell lysate is applied to a glutathione-Sepharose column. The GST-TraA fusion protein binds to the column.

    • The column is washed, and the GST-TraA protein is eluted with a buffer containing glutathione.

  • Purification of TraA (Optional, for tag-free protein):

    • The eluted GST-TraA fraction is applied to a DEAE-Sepharose column equilibrated with 50 mM Tris-HCl (pH 7.0).

    • Proteins are eluted with a linear gradient of NaCl (0 to 0.5 M).

    • The collected fractions are dialyzed against 50 mM Tris-HCl (pH 7.0) and applied to a phosphocellulose column.

    • After washing with buffer containing 0.4 M NaCl, TraA is eluted with the same buffer containing 0.6 M NaCl.

  • Purity Analysis: The purity of the TraA protein is assessed by SDS-PAGE followed by silver staining.

  • Protein Concentration Determination: The protein concentration is determined using the Bradford method with BSA as a standard.

[3H]cPD1 Binding Assay

Objective: To quantify the binding of the cPD1 pheromone to its receptor, TraA.

Methodology:

  • Preparation of Radiolabeled Pheromone: A precursor peptide of cPD1 is tritiated to produce [3H]cPD1.

  • Binding with Intact Cells:

    • E. faecalis strains are grown to mid-log phase, harvested, and resuspended in fresh medium.

    • The cells are incubated with [3H]cPD1 at 37°C.

    • Following incubation, the cells are harvested by centrifugation and washed with fresh medium.

    • The radioactivity of the cell pellet is measured to determine the amount of bound pheromone.

  • Binding with Cell Extracts:

    • Cell extracts are prepared by lysing protoplasts of the desired E. faecalis strain.

    • The cell extract is incubated with [3H]cPD1 at 4°C for 5 minutes.

    • The mixture is then subjected to gel filtration HPLC to separate the protein-bound and free pheromone, and the radioactivity in the fractions is measured.

Competitive Inhibition Assay

Objective: To demonstrate that iPD1 competitively inhibits the binding of cPD1 to TraA.

Methodology:

  • The [3H]cPD

The Ipd1 Peptide: A Technical Guide to its Mechanism of Action in Bacterial Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial conjugation is a primary mechanism for horizontal gene transfer, facilitating the spread of genetic material, including antibiotic resistance genes, among bacterial populations. In Enterococcus faecalis, the transfer of certain plasmids, such as the bacteriocin-encoding plasmid pPD1, is a tightly regulated process mediated by a sophisticated cell-to-cell signaling system. This system involves a signaling peptide (pheromone) secreted by recipient cells and a corresponding inhibitory peptide produced by donor cells. This technical guide provides an in-depth exploration of the mechanism of action of the Ipd1 peptide, the endogenous inhibitor of pPD1 conjugation, offering insights for researchers and professionals in drug development seeking to understand and potentially target this critical bacterial communication pathway.

Core Mechanism: Competitive Inhibition of Pheromone Signaling

The conjugative transfer of the pPD1 plasmid in Enterococcus faecalis is induced by the cPD1 peptide, a sex pheromone released by plasmid-free recipient cells. Donor cells, harboring the pPD1 plasmid, produce and secrete the Ipd1 peptide, which acts as a competitive inhibitor to prevent self-induction and wasteful activation of the conjugation machinery in the absence of recipients.

The central mechanism of Ipd1 action involves its direct competition with cPD1 for binding to the intracellular receptor protein, TraA. Upon entering the donor cell, cPD1 binds to TraA, triggering a conformational change that alleviates TraA's repression of conjugation-related genes. Ipd1, by competing for the same binding site on TraA, prevents this activation, thereby inhibiting the initiation of the conjugation process.

An In-depth Technical Guide to the Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser (iPD1) Peptide: Function, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser, also known as Sex Pheromone Inhibitor iPD1, is a crucial signaling molecule in Enterococcus faecalis. Produced by donor strains harboring the pPD1 plasmid, its primary function is to competitively inhibit the corresponding sex pheromone, cPD1. This inhibition modulates the conjugative transfer of the pPD1 plasmid, a key mechanism for the spread of genetic material, including antibiotic resistance and virulence factors, among bacteria. This technical guide provides a comprehensive overview of iPD1, including its mechanism of action, detailed experimental protocols for its synthesis and functional characterization, and a summary of relevant quantitative data.

Introduction

Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser (iPD1) is a linear octapeptide with the chemical formula C₃₉H₇₂N₈O₁₁ and a molecular weight of 829.05 g/mol .[1] Its CAS number is 120116-56-5.[1] The peptide is produced by Enterococcus faecalis strains that carry the pPD1 bacteriocin (B1578144) plasmid.[1] The primary role of iPD1 is to act as a competitive antagonist to the sex pheromone cPD1, thereby preventing the self-induction of the mating response in donor cells and regulating the transfer of the pPD1 plasmid to recipient cells.[2][3]

Mechanism of Action: The cPD1/iPD1 Signaling Pathway

The conjugative transfer of the pPD1 plasmid in Enterococcus faecalis is a tightly regulated process mediated by a peptide-based quorum-sensing system. Plasmid-free recipient cells secrete the sex pheromone cPD1, which induces a mating response in donor cells carrying the pPD1 plasmid. This response includes the expression of aggregation substance on the cell surface, leading to the formation of mating aggregates and subsequent plasmid transfer.

The key players in the cPD1/iPD1 signaling pathway encoded by the pPD1 plasmid are:

  • cPD1: An octapeptide sex pheromone produced by recipient cells that initiates the conjugation process.

  • iPD1 (Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser): An octapeptide inhibitor produced by donor cells that prevents self-induction by cPD1.

  • TraC: A pheromone-binding protein located on the surface of the donor cell. It is believed to facilitate the uptake of both cPD1 and iPD1 into the cell.

  • TraA: An intracellular receptor and negative regulator of the conjugation pathway.

The signaling cascade can be summarized as follows:

  • Pheromone Uptake: cPD1, secreted by recipient cells, and iPD1, secreted by donor cells, are both transported into the donor cell. The surface-associated protein TraC is thought to play a role in this uptake.

  • Intracellular Binding: Inside the donor cell, both cPD1 and iPD1 compete for binding to the intracellular receptor, TraA.

  • Regulation of Gene Expression:

    • In the absence of cPD1 (or in the presence of sufficient iPD1): iPD1 binds to TraA. The TraA-iPD1 complex then binds to a specific DNA region, acting as a repressor and preventing the transcription of genes required for conjugation.

    • In the presence of cPD1: cPD1 outcompetes iPD1 for binding to TraA. The TraA-cPD1 complex undergoes a conformational change, causing it to dissociate from the DNA. This de-repression allows for the transcription of genes necessary for the production of aggregation substance and subsequent plasmid transfer.

iPD1, therefore, functions as a competitive inhibitor, ensuring that the energetically costly process of conjugation is only initiated in the presence of a sufficient concentration of cPD1 from recipient cells, indicating their proximity and availability for plasmid transfer.

Signaling Pathway Diagram

cPD1_iPD1_Signaling_Pathway cPD1 cPD1 (Pheromone) TraC TraC (Binding Protein) cPD1->TraC Binds iPD1 iPD1 (Inhibitor) Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser iPD1->TraC Binds cPD1_internal cPD1 TraC->cPD1_internal Uptake iPD1_internal iPD1 TraC->iPD1_internal Uptake TraA TraA (Receptor/Repressor) DNA pPD1 DNA (tra Genes) TraA->DNA Binds & Represses (with iPD1) Conjugation Conjugation Machinery Expression TraA->Conjugation DNA->Conjugation Transcription cPD1_internal->TraA Binds (Activates) iPD1_internal->TraA

Caption: The cPD1/iPD1 signaling pathway in Enterococcus faecalis.

Quantitative Data

InteractionParameterValueMethodReference
[³H]cPD1 and TraADissociation Constant (Kd)0.49 ± 0.08 nMRadioligand Binding Assay[4]

It has been noted that iPD1 inhibits the binding of [³H]cPD1 to TraA in a competitive manner, suggesting that its affinity for TraA is in a similar nanomolar range.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and functional analysis of the iPD1 peptide.

Solid-Phase Peptide Synthesis of Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser (iPD1)

This protocol is a standard Fmoc-based solid-phase peptide synthesis (SPPS) procedure adaptable for the synthesis of iPD1.

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection_Final 7. Final Fmoc Deprotection Repeat->Deprotection_Final Final Amino Acid Wash3 8. Washing Deprotection_Final->Wash3 Cleavage 9. Cleavage and Deprotection Wash3->Cleavage Purification 10. Purification (HPLC) Cleavage->Purification Analysis 11. Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
  • Fmoc-Ser(tBu)-Wang resin (or similar pre-loaded resin)

  • Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile (B52724) with 0.1% TFA

  • Resin Preparation: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for Valine):

    • In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and Methanol, then again with DMF.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence: Leu, Thr(tBu), Leu, Ile, Leu, and finally Ala.

  • Final Deprotection: After the final coupling (Ala), perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC using a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

  • Analysis: Confirm the purity and identity of the synthesized peptide by analytical HPLC and mass spectrometry.

Clumping Inhibition Assay

This assay qualitatively or semi-quantitatively determines the ability of iPD1 to inhibit the cPD1-induced aggregation (clumping) of E. faecalis donor cells.

  • E. faecalis donor strain (e.g., OG1X(pPD1))

  • E. faecalis recipient strain (e.g., OG1RF) for preparing cPD1-containing supernatant

  • Brain Heart Infusion (BHI) broth

  • Synthetic cPD1 peptide

  • Synthesized iPD1 peptide (Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser)

  • Microtiter plate or test tubes

  • Spectrophotometer (optional, for quantitative measurement)

  • Preparation of cPD1-containing Supernatant (optional, if not using synthetic cPD1):

    • Grow the recipient strain overnight in BHI broth.

    • Centrifuge the culture and filter-sterilize the supernatant. This supernatant contains cPD1.

  • Assay Setup:

    • Grow the donor strain to early exponential phase in BHI broth.

    • In a microtiter plate or test tubes, set up the following conditions:

      • Negative Control: Donor cells + BHI broth

      • Positive Control: Donor cells + cPD1 (a concentration known to induce clumping, e.g., 1-10 ng/mL)

      • Test: Donor cells + cPD1 (same concentration as positive control) + varying concentrations of iPD1.

  • Incubation: Incubate the plate or tubes at 37°C with gentle shaking for 2-4 hours.

  • Observation:

    • Qualitative: Visually inspect for the formation of cell aggregates (clumps) at the bottom of the wells or tubes. The positive control should show significant clumping, while the negative control should remain turbid. The test wells will show a dose-dependent inhibition of clumping by iPD1.

    • Semi-Quantitative: Gently resuspend the cultures and measure the optical density (e.g., at 600 nm). A decrease in turbidity in the positive control indicates clumping. The IC50 can be estimated as the concentration of iPD1 that results in a 50% reduction in the clumping effect.

Competitive Binding Assay (Conceptual Protocol)

This assay can be used to determine the inhibitory constant (Ki) of iPD1 for the TraA receptor. It requires a labeled version of cPD1 (e.g., tritiated or fluorescently tagged).

  • Purified TraA protein

  • Labeled cPD1 (e.g., [³H]cPD1)

  • Unlabeled iPD1

  • Binding buffer

  • Method for separating bound from free ligand (e.g., gel filtration, filter binding assay)

  • Scintillation counter or fluorescence plate reader

  • Saturation Binding (to determine Kd of labeled cPD1):

    • Incubate a fixed concentration of TraA with increasing concentrations of labeled cPD1.

    • Measure the amount of bound ligand at each concentration.

    • Determine the Kd from a saturation binding curve.

  • Competition Assay:

    • Incubate a fixed concentration of TraA and a fixed concentration of labeled cPD1 (typically at or below its Kd) with increasing concentrations of unlabeled iPD1.

    • Measure the amount of bound labeled cPD1 at each concentration of iPD1.

  • Data Analysis:

    • Plot the percentage of bound labeled cPD1 against the concentration of iPD1.

    • Determine the IC50 value (the concentration of iPD1 that displaces 50% of the bound labeled cPD1).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Structure

Currently, there is no experimentally determined three-dimensional structure of iPD1 available in public databases such as the Protein Data Bank (PDB). As a short, linear peptide, it is likely to be flexible in solution and may adopt a more defined conformation upon binding to its receptor, TraA.

Potential Applications

The primary role of iPD1 is in the basic research of bacterial communication and gene transfer. However, understanding the mechanisms of pheromone-inhibitor systems in bacteria could have broader implications:

  • Development of Anti-conjugation Agents: By inhibiting the transfer of plasmids carrying antibiotic resistance genes, molecules based on iPD1 could potentially be used to slow the spread of antibiotic resistance.

  • Tools for Studying Quorum Sensing: iPD1 serves as a model peptide for studying competitive inhibition in bacterial quorum sensing pathways, which are involved in various processes including virulence and biofilm formation.

Conclusion

The Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser peptide, or iPD1, is a fascinating example of the intricate signaling networks that govern bacterial interactions. Its function as a competitive inhibitor of the cPD1 sex pheromone highlights a sophisticated mechanism for regulating horizontal gene transfer in Enterococcus faecalis. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this and other similar signaling peptides, paving the way for further research into the modulation of bacterial communication and its potential therapeutic applications.

References

The Genetic Basis of iPD1 Production in Enterococcus faecalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The production of the pheromone inhibitor iPD1 in Enterococcus faecalis is a critical component of the regulatory system governing the conjugative transfer of the pPD1 plasmid. This technical guide provides an in-depth exploration of the genetic basis of iPD1 production, detailing the key genes, regulatory pathways, and experimental methodologies used in its study. A comprehensive understanding of this system offers potential avenues for the development of novel antimicrobial strategies aimed at disrupting bacterial communication and horizontal gene transfer.

Introduction

Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that has emerged as a significant opportunistic pathogen, largely due to its ability to acquire and disseminate antibiotic resistance genes through horizontal gene transfer. A primary mechanism for this transfer is conjugation, often mediated by pheromone-inducible plasmids such as pPD1. The pPD1 plasmid encodes a mating response to the sex pheromone cPD1, which is secreted by plasmid-free recipient cells. Upon sensing cPD1, donor cells initiate a signaling cascade that leads to the expression of genes required for conjugation.

To prevent self-induction and wasteful activation of the conjugation machinery in a population of donor cells, pPD1-containing cells produce a competitive inhibitor of cPD1, known as iPD1. The production of iPD1 is tightly regulated and intrinsically linked to the pheromone response system. This guide elucidates the genetic architecture and regulatory circuits that control the synthesis of iPD1.

Genetic Organization of the ipd Locus

The genetic determinants for iPD1 production are located on the pPD1 plasmid within a well-characterized gene cluster. The primary gene responsible for iPD1 is ipd.

  • The ipd Gene: The ipd gene encodes a 21-amino acid peptide precursor. The mature iPD1 pheromone inhibitor is an octapeptide corresponding to the C-terminal eight residues of this precursor[1]. Its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.

The ipd gene is part of a larger operon-like structure that includes genes essential for the regulation of the pheromone response:

  • traC: This gene encodes a putative pheromone-binding protein that is thought to contribute to the sensitivity of the donor cell to the cPD1 pheromone[1]. Strains with a disrupted traC gene require a higher concentration of cPD1 to induce an aggregation response[1].

  • traB: The product of the traB gene is involved in the "pheromone shutdown" mechanism, which represses the production of the cPD1 pheromone in cells that have acquired the pPD1 plasmid[1].

  • traA: TraA is a key intracellular protein that functions as the receptor for the cPD1 pheromone and acts as a negative regulator of the mating response[1][2]. In the absence of cPD1, TraA represses the expression of genes required for conjugation. Disruption of traA leads to a constitutive clumping phenotype and high-frequency plasmid transfer, even in the absence of pheromone[3][4].

These genes are organized in the order traC-traB-traA-ipd on the pPD1 plasmid[1].

Signaling Pathway of ipd Gene Regulation

The expression of the ipd gene is intricately regulated by the TraA protein in response to the presence of the cPD1 pheromone and the iPD1 inhibitor. The intergenic region between traA and ipd contains the promoter elements for both genes and is the site of TraA binding[1][2].

In the Absence of Pheromone (cPD1):

  • The TraA protein is constitutively expressed at a basal level.

  • TraA binds to specific sites within the traA-ipd intergenic region, with a particularly strong binding affinity for a site designated tab1[1][2].

  • This binding of TraA acts as a repressor, downregulating the transcription of the ipd gene[1][2]. Consequently, in the absence of an induction signal, the production of the iPD1 inhibitor is low.

  • Simultaneously, TraA binding autoregulates its own expression, maintaining a steady-state level of the repressor protein[1][2].

In the Presence of Pheromone (cPD1):

  • The cPD1 pheromone, secreted by recipient cells, is taken up by the donor cell.

  • Inside the cell, cPD1 binds directly to the TraA protein[1][2].

  • The binding of cPD1 induces a conformational change in TraA, which alters its DNA-binding activity[1][2]. Specifically, the bending angle of the DNA at the tab1 site is changed[1][2].

  • This conformational change alleviates the repression of the ipd promoter, leading to a significant upregulation of ipd transcription[1][2].

  • The increased transcription of ipd results in a higher production of the iPD1 inhibitor peptide.

The Role of iPD1 in Feedback Inhibition:

  • The newly synthesized iPD1 peptide also binds to the TraA protein, acting as a competitive antagonist to cPD1[1][2][5].

  • When iPD1 binds to TraA, it favors the repressor conformation of TraA, leading to the downregulation of ipd transcription.

  • This negative feedback loop ensures that once a sufficient amount of iPD1 has been produced to outcompete the incoming cPD1 signal, the system returns to a repressed state, thus preventing runaway activation of the mating response.

ipd1_signaling_pathway Signaling Pathway of ipd1 Regulation cluster_0 E. faecalis Donor Cell (pPD1+) cPD1_in cPD1 (Pheromone) TraA TraA (Receptor/Repressor) cPD1_in->TraA Binds to traA_ipd_promoter traA-ipd Intergenic Region (Promoter) TraA->traA_ipd_promoter Binds to (Represses ipd, Autoregulates traA) iPD1 iPD1 (Inhibitor) iPD1->TraA Binds to (Antagonist) ipd_gene ipd gene traA_gene traA gene ipd_transcription ipd Transcription ipd_gene->ipd_transcription traA_transcription traA Transcription traA_gene->traA_transcription ipd_transcription->iPD1 Translation & Processing traA_transcription->TraA Translation cPD1_out cPD1 from Recipient Cell cPD1_out->cPD1_in Uptake

Caption: Regulation of ipd gene expression by TraA, cPD1, and iPD1.

Quantitative Data on ipd Gene Expression

Quantitative analysis of ipd gene expression has been primarily demonstrated through Northern blot analysis. These studies reveal a clear induction of ipd transcription in the presence of the cPD1 pheromone.

ConditionRelative ipd Transcript LevelRelative traA Transcript LevelData Source
Uninduced (No cPD1)BasalConstitutive[1][2]
Induced (+ cPD1)UpregulatedDownregulated[1][2]

Note: The available literature primarily presents this data as qualitative or semi-quantitative Northern blot images. The table above summarizes the observed trends.

Experimental Protocols

The study of the genetic basis of iPD1 production involves a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Knockout in E. faecalis pPD1 Plasmid

This protocol describes a method for creating a targeted gene deletion in the pPD1 plasmid using a suicide vector and homologous recombination.

Materials:

  • E. faecalis strain containing pPD1

  • E. coli competent cells (e.g., DH5α)

  • Suicide vector for Gram-positive bacteria (e.g., pCJK47)

  • Restriction enzymes

  • T4 DNA ligase

  • Primers for amplifying flanking regions of the target gene

  • DNA polymerase

  • Appropriate antibiotics and growth media (e.g., BHI, GM17)

  • Electroporator

Procedure:

  • Construct the Knockout Vector:

    • Amplify by PCR two DNA fragments of approximately 1 kb corresponding to the regions immediately upstream and downstream of the target gene on the pPD1 plasmid.

    • Digest the suicide vector and the two PCR products with appropriate restriction enzymes.

    • Ligate the upstream and downstream fragments into the suicide vector, creating an in-frame deletion allele.

    • Transform the ligation product into E. coli and select for transformants.

    • Verify the correct construction of the knockout plasmid by restriction digestion and sequencing.

  • Introduce the Knockout Vector into E. faecalis:

    • Isolate the knockout plasmid from E. coli.

    • Prepare electrocompetent E. faecalis cells containing the pPD1 plasmid.

    • Electroporate the knockout plasmid into the competent E. faecalis cells.

    • Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic to select for single-crossover integration events.

  • Select for Double-Crossover Events:

    • Culture the single-crossover integrants in non-selective medium to allow for the second crossover event (excision of the vector).

    • Plate the culture on a counter-selective medium (if the vector contains a counter-selectable marker, e.g., sacB with sucrose) or screen colonies for the loss of the vector's antibiotic resistance.

  • Verify the Gene Deletion:

    • Perform colony PCR on the potential double-crossover mutants using primers that flank the target gene. The PCR product from the mutant should be smaller than that from the wild-type.

    • Confirm the deletion by sequencing the PCR product.

    • Further phenotypic and molecular analyses can be performed on the confirmed mutant.

Northern Blot Analysis of ipd Gene Expression

This protocol is adapted for the detection of small RNA transcripts like that of the ipd gene.

Materials:

  • RNA extraction kit suitable for bacteria (e.g., hot phenol (B47542) method)

  • Denaturing agarose (B213101) gel (with formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV crosslinker or chemical crosslinking solution (EDC)

  • DIG-labeled DNA probe complementary to the ipd transcript

  • Hybridization buffer and wash solutions

  • Chemiluminescent detection reagents

Procedure:

  • RNA Isolation:

    • Grow E. faecalis cultures with and without cPD1 induction to the desired cell density.

    • Harvest the cells and extract total RNA using a robust method that preserves small RNAs, such as the hot phenol method[6].

    • Quantify the RNA and assess its integrity.

  • Gel Electrophoresis:

    • Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

    • Include an RNA ladder for size estimation.

  • Transfer:

    • Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary transfer.

  • Crosslinking:

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer.

    • Denature the DIG-labeled ipd probe and add it to the hybridization buffer.

    • Incubate the membrane with the probe overnight at the appropriate hybridization temperature.

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove non-specifically bound probe.

    • Incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase.

    • Wash the membrane to remove unbound antibody.

    • Add a chemiluminescent substrate and visualize the signal using an imaging system.

Experimental Workflow for Characterizing ipd1 Function

A logical workflow is essential for the comprehensive characterization of the ipd1 gene and its product.

experimental_workflow Experimental Workflow for ipd1 Characterization start Start: Hypothesis on ipd1 Function gene_knockout 1. Construct ipd1 Deletion Mutant (Δipd1) start->gene_knockout phenotypic_assay 2. Phenotypic Analysis (Pheromone Induction Assay) gene_knockout->phenotypic_assay Compare Δipd1 to Wild-Type molecular_analysis 3. Molecular Analysis (Northern Blot / qPCR) phenotypic_assay->molecular_analysis Correlate phenotype with gene expression complementation 4. Genetic Complementation molecular_analysis->complementation Confirm phenotype is due to ipd1 loss protein_analysis 5. Protein-Level Analysis (Mass Spectrometry) complementation->protein_analysis Quantify iPD1 peptide conclusion Conclusion: Elucidate ipd1 Function protein_analysis->conclusion

Caption: A workflow for the functional characterization of the ipd1 gene.

Implications for Drug Development

The pheromone signaling system in E. faecalis represents a potential target for novel antimicrobial therapies. By disrupting the production or function of iPD1, it may be possible to induce a state of "self-induction" in donor cells, leading to a fitness cost and potentially reducing the viability of the bacterial population. Furthermore, understanding the mechanisms of horizontal gene transfer at a molecular level is crucial for developing strategies to combat the spread of antibiotic resistance. The development of small molecules that mimic or antagonize iPD1 could provide a means to manipulate bacterial communication and control infections.

Conclusion

The genetic basis of iPD1 production in Enterococcus faecalis is a well-defined system centered around the ipd gene and its regulation by the TraA repressor in response to the cPD1 pheromone. This intricate regulatory network ensures that the energetically costly process of conjugation is tightly controlled. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and similar bacterial communication systems. Further research into the quantitative aspects of iPD1 production and the development of specific inhibitors holds promise for the creation of new therapeutic interventions against this important pathogen.

References

The Role of ipd1 in Regulating pPD1 Plasmid Transfer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transfer of the Enterococcus faecalis plasmid pPD1 is a tightly regulated process orchestrated by a sophisticated pheromone-inducible conjugation system. Central to this regulation is the ipd1 gene, which encodes a peptide inhibitor that acts as a key negative regulator of plasmid transfer. This technical guide provides an in-depth analysis of the molecular mechanisms by which ipd1 modulates the pPD1 conjugation cascade. We will explore the key molecular players, their interactions within the signaling pathway, and the quantitative effects of ipd1 on plasmid transfer. Detailed experimental protocols for studying this system and visual representations of the regulatory network are provided to facilitate further research and potential therapeutic development.

Introduction

Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that can also be an opportunistic pathogen responsible for a variety of nosocomial infections. Its ability to acquire and disseminate virulence factors and antibiotic resistance genes is often mediated by conjugative plasmids. The pPD1 plasmid is a pheromone-responsive plasmid that encodes a bacteriocin (B1578144) and its transfer is induced by the sex pheromone cPD1, a small peptide secreted by recipient (plasmid-free) E. faecalis cells.

Upon acquisition of the pPD1 plasmid, the host cell must prevent self-induction by the cPD1 it may encounter from other cells. This is achieved through a negative regulatory system where the ipd1 gene plays a pivotal role. The product of the ipd1 gene, the inhibitor peptide iPD1, effectively shuts down the conjugation signaling cascade, preventing wasteful and potentially detrimental activation of the transfer machinery in an existing donor cell. Understanding the intricacies of this regulatory mechanism is crucial for developing strategies to control the spread of plasmids carrying undesirable traits.

The Core Regulatory Pathway of pPD1 Transfer

The regulation of pPD1 plasmid transfer is a complex interplay between a sex pheromone, a competitive inhibitor, and several plasmid-encoded proteins. The key components of this regulatory circuit are:

  • cPD1 (Sex Pheromone): An octapeptide pheromone secreted by recipient E. faecalis cells that initiates the conjugation process.

  • iPD1 (Inhibitor Peptide): An octapeptide encoded by the ipd1 gene on the pPD1 plasmid. It competitively inhibits the action of cPD1.

  • TraC: An extracellular pheromone-binding protein encoded by the pPD1 plasmid. It is the initial receptor for both cPD1 and iPD1.

  • TraA: An intracellular protein that acts as the primary receptor for both cPD1 and iPD1 and functions as a transcriptional regulator.

The signaling cascade is initiated when cPD1, secreted by a potential recipient cell, binds to the TraC protein on the surface of a donor cell. This binding facilitates the import of cPD1 into the donor cell's cytoplasm. Inside the cell, cPD1 binds to the TraA protein. This binding event causes a conformational change in TraA, altering its DNA-binding affinity and leading to the de-repression of genes required for plasmid transfer, including those for aggregation substance formation and the mating bridge.

The Central Role of ipd1 in Negative Regulation

The ipd1 gene is the cornerstone of the negative feedback loop that prevents pPD1-containing cells from initiating conjugation in the absence of a true recipient. The gene itself encodes a 21-amino acid precursor peptide, which is processed to release the mature 8-amino acid iPD1 peptide[1].

The primary mechanism of action of iPD1 is as a competitive antagonist of cPD1[2][3]. Like the pheromone, iPD1 is secreted by the donor cell and can then be imported back into the cytoplasm via the TraC-dependent uptake system. Once inside, iPD1 competes with any imported cPD1 for binding to the TraA receptor.

When iPD1 binds to TraA, it maintains TraA in a conformation that represses the transcription of the conjugation genes. This ensures that the plasmid transfer machinery remains inactive in a population of donor cells. The plasmid transfer is only initiated when the concentration of cPD1 from nearby recipient cells is high enough to outcompete iPD1 for binding to TraA.

Quantitative Data on the Regulation of pPD1 Transfer

ParameterValueReference
cPD1 concentration for induction ~0.1 nM[3]
Dissociation constant (Kd) of cPD1 for TraA 0.49 ± 0.08 nM[2][3][4]
iPD1 inhibition of [3H]cPD1 binding to TraA Competitive[2][3][4]
Effect of traC disruption on cPD1 sensitivity 4-fold higher cPD1 concentration required for induction[1]

Table 1: Quantitative parameters of the pPD1 regulatory system.

These data highlight the high affinity of the TraA receptor for the cPD1 pheromone and demonstrate the competitive nature of iPD1's inhibitory action. The reduced sensitivity of a traC mutant underscores the importance of the initial binding step in the signaling cascade.

Experimental Protocols

Bacterial Strains and Growth Conditions
  • Donor Strain: Enterococcus faecalis OG1X harboring the pPD1 plasmid.

  • Recipient Strain: A plasmid-free Enterococcus faecalis strain resistant to an antibiotic to which the donor is sensitive (e.g., rifampicin (B610482) and fusidic acid resistant).

  • Growth Medium: Brain Heart Infusion (BHI) broth or agar (B569324).

  • Incubation Conditions: 37°C.

Liquid Mating Conjugation Assay

This protocol is adapted from standard Enterococcus faecalis conjugation procedures[5][6].

  • Overnight Cultures: Inoculate donor and recipient strains in BHI broth with appropriate antibiotics and incubate overnight at 37°C.

  • Subculturing: Dilute the overnight cultures 1:10 in fresh BHI broth and incubate for 1-2 hours to reach early exponential phase.

  • Mating Mixture: Mix donor and recipient cultures at a ratio of 1:9 (donor:recipient) in a final volume of 1 ml in a microcentrifuge tube.

  • Incubation: Incubate the mating mixture at 37°C for 4-6 hours without shaking.

  • Plating: Serially dilute the mating mixture in phosphate-buffered saline (PBS). Plate appropriate dilutions on selective agar plates:

    • To enumerate recipients: Plate on BHI with the recipient-specific antibiotic.

    • To enumerate donors: Plate on BHI with a pPD1-selective antibiotic (if available).

    • To enumerate transconjugants: Plate on BHI with both the recipient-specific antibiotic and a pPD1-selective antibiotic.

  • Incubation and Counting: Incubate plates overnight at 37°C and count the colony-forming units (CFU).

  • Calculation of Transfer Frequency: The transfer frequency is calculated as the number of transconjugants per donor cell.

Pheromone Induction Assay
  • Prepare Donor Culture: Grow the donor strain in BHI broth to early exponential phase.

  • Induction: Add synthetic cPD1 pheromone to the donor culture at a final concentration of 1-10 ng/ml. For inhibition assays, co-incubate with varying concentrations of synthetic iPD1 peptide.

  • Incubation: Incubate the culture for 2-3 hours at 37°C.

  • Observation: Observe the culture for the formation of cell aggregates (clumping), which is indicative of a positive pheromone response. This can be assessed visually or by measuring the optical density of the culture supernatant after allowing the clumps to settle.

Visualizing the Regulatory Network and Experimental Workflow

Signaling Pathway of pPD1 Transfer Regulation

Caption: Signaling pathway of pPD1 plasmid transfer regulation by cPD1 and iPD1.

Experimental Workflow for pPD1 Conjugation Assay

Conjugation_Workflow A 1. Prepare Overnight Cultures (Donor & Recipient) B 2. Subculture to Exponential Phase A->B C 3. Mix Donor and Recipient (1:9 ratio) B->C D 4. Incubate for Mating (4-6 hours at 37°C) C->D E 5. Serially Dilute Mating Mixture D->E F 6. Plate on Selective Media (Recipient, Donor, Transconjugant plates) E->F G 7. Incubate Plates Overnight F->G H 8. Count Colonies (CFU) G->H I 9. Calculate Transfer Frequency (Transconjugants / Donor) H->I

Caption: Generalized workflow for an Enterococcus faecalis pPD1 liquid mating conjugation assay.

Conclusion and Future Directions

The ipd1-encoded inhibitor peptide iPD1 is a critical component in the elegant regulatory system that governs the conjugative transfer of the E. faecalis plasmid pPD1. By acting as a competitive antagonist to the cPD1 pheromone, iPD1 ensures that the energy-intensive process of conjugation is only initiated in the presence of a suitable recipient. This precise control mechanism is a fascinating example of bacterial communication and gene regulation.

For drug development professionals, the pPD1 regulatory system presents a potential target for novel antimicrobial strategies. Designing molecules that mimic iPD1 or otherwise disrupt the cPD1-TraA signaling pathway could be a viable approach to prevent the spread of antibiotic resistance and virulence factors carried on conjugative plasmids. Further research into the structural biology of the TraA-cPD1 and TraA-iPD1 complexes could provide the necessary insights for the rational design of such inhibitors. Additionally, a more detailed quantitative analysis of how varying iPD1 concentrations directly impact plasmid transfer frequencies would be invaluable for modeling and predicting the dynamics of plasmid dissemination in clinical and environmental settings.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthetic ipd1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the synthetic octapeptide, ipd1, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield high-purity ipd1 suitable for a range of research and drug development applications. This document outlines the principles of RP-HPLC for peptide separation, provides a step-by-step experimental protocol, and includes parameters for method optimization and post-purification handling.

Introduction

Synthetic peptides are essential tools in various scientific disciplines, including drug discovery, proteomics, and immunology. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with a heterogeneous mixture of impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.

This protocol is specifically tailored for the purification of ipd1, a synthetic octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. Understanding the physicochemical properties of ipd1 is crucial for developing an effective purification strategy.

Table 1: Physicochemical Properties of ipd1

PropertyValueReference
Amino Acid SequenceH-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (ALILTLVS)
Molecular Weight~829.05 g/mol
NatureNon-polar, Hydrophobic

Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar (hydrophobic) matrix, typically silica (B1680970) chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).

Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides, like ipd1, will interact more strongly with the stationary phase and require a higher concentration of the organic solvent to elute. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude peptide sample and HPLC system.

Materials and Equipment

Table 2: Materials and Reagents

Material/ReagentGrade
Crude Synthetic ipd1N/A
HPLC Grade WaterN/A
HPLC Grade Acetonitrile (ACN)N/A
Trifluoroacetic Acid (TFA), HPLC GradeN/A
Solvents for Sample Dissolution (e.g., 5% ACN in water with 0.1% TFA)N/A

Table 3: Equipment

EquipmentSpecification
HPLC SystemPreparative or Semi-preparative with gradient capability and UV detector
RP-HPLC ColumnC18, wide-pore (e.g., 300 Å), suitable for peptide separation
Data Acquisition and Analysis SoftwareN/A
Lyophilizer (Freeze-dryer)N/A
CentrifugeFor sample clarification
pH MeterN/A
Analytical BalanceN/A
Volumetric GlasswareN/A
Syringe Filters (0.22 µm or 0.45 µm)For sample and solvent filtration
Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.

Note: All mobile phases should be filtered through a 0.22 µm or 0.45 µm membrane filter and degassed prior to use to prevent column blockage and ensure system stability.

Crude Peptide Sample Preparation
  • Accurately weigh a small amount of the crude lyophilized ipd1 peptide.

  • Dissolve the peptide in a suitable solvent. A common starting point is a mixture of Mobile Phase A and a small amount of organic solvent (e.g., 5-10% ACN) to ensure solubility. For hydrophobic peptides like ipd1, a higher initial concentration of organic solvent may be necessary.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

HPLC Purification

Table 4: HPLC Parameters

ParameterRecommended Setting
Column C18, wide-pore (e.g., 300 Å), preparative or semi-preparative dimensions
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column)
Detection Wavelength 210-220 nm
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Injection Volume Dependent on column loading capacity and sample concentration
Gradient See Table 5 for a typical gradient

Table 5: Example Gradient for ipd1 Purification

Time (minutes)% Mobile Phase B (ACN)
020
520
3560
4090
4590
5020
6020

Note: This is a starting gradient and should be optimized based on an initial analytical run of the crude material. The goal is to achieve good separation between the main ipd1 peak and its impurities. For hydrophobic peptides, a shallower gradient may be necessary to improve resolution.

Fraction Collection

Collect fractions corresponding to the main peak of interest. It is advisable to collect fractions across the entire peak and analyze their purity by analytical HPLC before pooling.

Post-Purification Processing

Purity Analysis

Analyze the collected fractions using analytical RP-HPLC with a similar but faster gradient to confirm the purity of each fraction.

Pooling and Lyophilization
  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator. Be cautious not to evaporate to complete dryness.

  • Freeze the aqueous peptide solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen sample until a dry, fluffy powder is obtained. Lyophilization, or freeze-drying, removes water through sublimation, which helps maintain the stability and activity of the peptide.

Storage

Store the lyophilized, purified ipd1 at -20°C or lower in a tightly sealed container, protected from light. For peptides containing residues prone to oxidation, storage under an inert atmosphere is recommended.

Workflow and Pathway Diagrams

Application Note: iPD1 Peptide as a Mass Spectrometry Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate mass determination is fundamental to the reliability of mass spectrometry (MS) data in proteomics, metabolomics, and drug discovery. External calibration of the mass spectrometer is a critical and routine procedure that ensures high mass accuracy. An ideal calibration standard should be a pure, stable compound that provides a series of well-defined, intense ions across a relevant mass-to-charge (m/z) range.

This application note describes the use of the Sex Pheromone Inhibitor iPD1 peptide as a mass spectrometry calibration standard. iPD1 is an octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. Its non-polar nature and molecular weight of approximately 829.04 Da make it a suitable calibrant for the low-to-mid m/z range, particularly for instruments analyzing peptides and small molecules. Biologically, iPD1 is involved in the quorum-sensing system of Enterococcus faecalis, where it inhibits the activity of the sex pheromone cPD1, thereby regulating plasmid transfer. This well-defined biological origin and chemical structure contribute to its utility as a reliable standard.

Properties of iPD1 Peptide

PropertyValue
Sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH
Molecular Formula C₃₉H₇₂N₈O₁₁
Average Molecular Weight 829.04 g/mol
Monoisotopic Mass 828.5372 g/mol

Quantitative Data: Theoretical Fragmentation of iPD1

For calibration in MS/MS mode, the predictable fragmentation of the iPD1 peptide provides a series of reference m/z values. The following table summarizes the theoretical monoisotopic m/z values for the singly charged b and y fragment ions of the ALILTLVS peptide. These ions are generated through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Fragment IonSequencem/z (+1 charge)
b₁A72.04
b₂AL185.13
b₃ALI298.21
b₄ALIL411.30
b₅ALILT512.35
b₆ALILTL625.43
b₇ALILTLV724.50
y₁S106.04
y₂VS205.11
y₃LVS318.19
y₄TLVS419.24
y₅LTLVS532.33
y₆ILTLVS645.41
y₇LILTLVS758.50

Experimental Protocols

Preparation of iPD1 Calibration Standard

Materials:

  • Lyophilized iPD1 peptide (purity >95%)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized iPD1 to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in LC-MS grade water to a stock concentration of 1 mg/mL. For example, add 1 mL of water to 1 mg of peptide.

    • Vortex gently to ensure complete dissolution.

  • Preparation of Working Solution:

    • Prepare a working solution of iPD1 at a final concentration of 1-10 pmol/µL in a solution of 50% acetonitrile with 0.1% formic acid.

    • For example, to prepare a 5 pmol/µL solution, dilute the 1 mg/mL stock solution accordingly. (Note: 1 mg/mL is approximately 1.2 nmol/µL).

Mass Spectrometer Calibration Protocol (Direct Infusion)

This protocol is a general guideline for electrospray ionization (ESI) mass spectrometers. Instrument-specific parameters should be optimized.

Materials:

  • Prepared iPD1 working solution

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • Instrument Setup:

    • Set the mass spectrometer to positive ionization mode.

    • Set the desired scan range (e.g., m/z 100-1000 for MS1 calibration, or a narrower range for MS/MS calibration focusing on expected fragments).

    • Ensure the instrument is clean and has been recently tuned according to the manufacturer's recommendations.

  • Infusion of the Calibration Standard:

    • Load the iPD1 working solution into a syringe and place it in the syringe pump.

    • Infuse the solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition and Calibration:

    • Acquire mass spectra of the infused iPD1 standard.

    • For MS1 calibration, use the m/z of the protonated molecule [M+H]⁺ (approximately 829.54).

    • For MS/MS calibration, select the precursor ion ([M+H]⁺) and acquire fragment ion spectra.

    • Use the instrument's calibration software to calibrate the mass axis using the theoretical m/z values of the iPD1 precursor and/or its b and y fragment ions (refer to the quantitative data table).

    • Ensure a stable ion signal is achieved before initiating the calibration routine.

  • Post-Calibration:

    • After successful calibration, flush the system with an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid) to remove the calibration standard.

    • Run a blank to ensure no carryover of the calibrant.

Diagrams

Experimental_Workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry cluster_post Post-Calibration reconstitute Reconstitute Lyophilized iPD1 Peptide dilute Prepare Working Solution (1-10 pmol/µL) reconstitute->dilute infuse Infuse Standard into ESI Source dilute->infuse acquire Acquire Mass Spectra (MS and/or MS/MS) infuse->acquire calibrate Calibrate Mass Axis using Theoretical m/z acquire->calibrate flush Flush System calibrate->flush blank Run Blank flush->blank Quorum_Sensing_Signaling cluster_recipient Recipient Cell cluster_donor Donor Cell cPD1 cPD1 (Pheromone) Production cPD1_out cPD1 Secretion cPD1->cPD1_out TraA TraA Receptor cPD1_out->TraA Binds and Activates iPD1 iPD1 (Inhibitor) Production iPD1_out iPD1 Secretion iPD1->iPD1_out iPD1_out->TraA Binds and Inhibits plasmid_transfer Plasmid Transfer Activation TraA->plasmid_transfer

Application Notes and Protocols for Screening Inhibitors Against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Screening and Application of Inhibitors in Enterococcus faecalis Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterococcus faecalis is a Gram-positive bacterium that is a commensal inhabitant of the gastrointestinal tract. However, it is also a significant opportunistic pathogen responsible for a variety of healthcare-associated infections, including bacteremia, endocarditis, and urinary tract infections. The increasing prevalence of antibiotic resistance in E. faecalis necessitates the development of novel therapeutic agents.

One of the quorum-sensing systems in E. faecalis that mediates conjugative plasmid transfer involves peptide pheromones. For instance, the pPD1 plasmid transfer is induced by the cPD1 pheromone and inhibited by a peptide called iPD1. The ipd gene encodes the iPD1 peptide, which acts as an antagonist to the cPD1 receptor, TraA, thereby preventing the initiation of plasmid transfer. It is important to note that iPD1 is a specific peptide inhibitor of a natural signaling process and not a general antimicrobial drug target. These application notes provide a generalized framework for screening and evaluating potential inhibitors against Enterococcus faecalis, which can be adapted for various classes of compounds, including those that might target specific signaling pathways.

I. Signaling Pathway Context: The cPD1/iPD1 Pheromone System

The cPD1/iPD1 system is a well-characterized signaling pathway in E. faecalis strains harboring the pPD1 plasmid. It controls the conjugative transfer of this plasmid. Understanding this pathway can provide a model for targeting bacterial communication.

cPD1_iPD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cPD1 cPD1 Pheromone (from recipient) TraC TraC Pheromone-Binding Protein cPD1->TraC TraA TraA Intracellular Receptor cPD1->TraA Binding iPD1 iPD1 Inhibitor (from donor) iPD1->TraC iPD1->TraA Inhibition OligopeptidePermease Oligopeptide Permease (Opp) TraC->OligopeptidePermease Transport OligopeptidePermease->TraA Internalization pPD1_genes pPD1 Conjugation Genes TraA->pPD1_genes Activation

Application Note: Quantitative Analysis of iPD1 and its Analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

iPD1 is an octapeptide sex pheromone inhibitor produced by Streptococcus faecalis strains that harbor the pPD1 plasmid.[1][2][3] Its primary function is to inhibit the activity of the sex pheromone cPD1, thereby regulating plasmid conjugation.[1][4][5][6] The amino acid sequence of iPD1 is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH, with a molecular weight of 828 Da.[1] Due to its well-defined chemical properties, iPD1 is also utilized as a calibration standard in mass spectrometry.[7][2][3]

This application note provides a detailed protocol for the sensitive and selective quantification of iPD1 and its potential analogs in bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers studying bacterial communication, as well as for professionals in drug development exploring antimicrobial strategies or utilizing peptide-based signaling molecules.

Experimental Protocols

Sample Preparation from Bacterial Culture Supernatant

This protocol outlines the extraction of iPD1 and its analogs from a liquid bacterial culture.

Materials:

  • Bacterial culture of Streptococcus faecalis (or other relevant strains)

  • Centrifuge tubes (50 mL)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Cell Removal: Centrifuge 10 mL of the bacterial culture at 5000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no cells are transferred.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of water through the cartridge to equilibrate.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with 2 mL of 80% acetonitrile in water containing 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried sample in 100 µL of 10% acetonitrile in water with 0.1% formic acid. Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Method:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)

MS Method:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for iPD1:

To ensure specificity and sensitivity, at least two MRM transitions should be monitored for iPD1. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be generated through collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
iPD1829.5User DeterminedUser DeterminedUser Optimized

Note: The specific product ions and optimal collision energies need to be determined by infusing a standard solution of iPD1 into the mass spectrometer and performing a product ion scan. For analogs of iPD1, similar MRM methods would be developed based on their specific precursor and product ions.

Data Presentation

The quantitative data for iPD1 and its analogs should be presented in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of iPD1 and Analogs

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (ng/mL)
Standard 1iPD17.2150,0001.0
Standard 2iPD17.2760,0005.0
Sample 1iPD17.2320,0002.1
Sample 1Analog A6.855,0000.4
Sample 2iPD17.2450,0003.0
Sample 2Analog A6.8Not DetectedNot Detected

Visualizations

Signaling Pathway of iPD1

The following diagram illustrates the proposed signaling pathway for iPD1 in the regulation of pPD1 plasmid conjugation in Enterococcus faecalis.

ipd1_signaling_pathway iPD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cPD1 cPD1 (Pheromone) TraC TraC (Binding Protein) cPD1->TraC Binds iPD1_ext iPD1 (Inhibitor) iPD1_ext->TraC Binds TraA TraA (Receptor) TraC->TraA Internalization Conjugation Plasmid Conjugation TraA->Conjugation Activates iPD1_int iPD1 iPD1_int->TraA Inhibits

Caption: iPD1 signaling pathway in Enterococcus faecalis.

Experimental Workflow

The diagram below outlines the major steps in the mass spectrometry analysis of iPD1.

experimental_workflow LC-MS/MS Workflow for iPD1 Analysis culture Bacterial Culture extraction Solid Phase Extraction (SPE) culture->extraction lc_separation LC Separation (C18 Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for iPD1 analysis.

Conclusion

The protocols and methods detailed in this application note provide a robust framework for the quantitative analysis of iPD1 and its analogs. By employing solid-phase extraction followed by a sensitive and selective LC-MS/MS method, researchers can accurately measure the levels of these important signaling peptides in complex biological matrices. This will facilitate a deeper understanding of their roles in bacterial communication and may aid in the development of novel therapeutic strategies.

References

Application Notes: In Vitro Assays to Measure PD-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the target molecule is necessary. The provided search results did not yield information for a molecule designated "IPD1" in the context of biological assays. Instead, the results frequently referenced "PD-1" (Programmed cell death protein 1), a well-characterized immune checkpoint protein, as well as "PKD1" (Protein Kinase D1) and "JosD1" (a deubiquitinating enzyme). Given the context of the request—drug development and activity assays—it is highly probable that "IPD1" was a typographical error and the intended target is PD-1 . The following application notes and protocols are therefore provided for the measurement of PD-1 activity. If "IPD1" refers to a different molecule, please provide the correct name for a more accurate response.

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical inhibitory receptor expressed on activated T cells, B cells, and myeloid cells. Its interaction with its ligands, PD-L1 (CD274) and PD-L2 (CD273), delivers a co-inhibitory signal that attenuates T cell receptor (TCR) signaling, leading to the suppression of T cell proliferation, cytokine production, and cytotoxic activity. This mechanism is essential for maintaining peripheral tolerance and preventing autoimmunity. However, many cancer cells exploit this pathway by overexpressing PD-L1, enabling them to evade immune surveillance. Consequently, blocking the PD-1/PD-L1 interaction has become a cornerstone of cancer immunotherapy.

A variety of robust in vitro assays are essential for the discovery and characterization of novel therapeutics targeting the PD-1 pathway. These assays are designed to measure the binding affinity of antibodies or small molecules to PD-1 or its ligands, their ability to block the PD-1/PD-L1 interaction, and the functional consequences of this blockade on T cell activity.

Principles of PD-1 Activity Assays

In vitro assays for PD-1 can be broadly categorized into biochemical and cell-based assays.

  • Biochemical Assays: These assays typically utilize purified recombinant proteins to measure direct binding interactions or the disruption of these interactions. Common formats include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding between PD-1 and PD-L1 and to screen for inhibitors that block this interaction.

    • Fluorescence Polarization (FP): A solution-based technique that measures changes in the polarization of fluorescently labeled ligands upon binding to a larger protein, suitable for assessing the binding of small molecules to PD-1 or PD-L1.

    • Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics and affinity between interactants, providing detailed information on association and dissociation rates.

    • Differential Scanning Fluorimetry (DSF): A thermal shift assay that determines the melting temperature of a protein, which can shift upon ligand binding, indicating a direct interaction.

  • Cell-Based Assays: These assays use engineered cell lines or primary immune cells to assess the functional consequences of PD-1 pathway modulation in a more biologically relevant context. Key examples include:

    • Reporter Gene Assays: Engineered cell lines co-expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-responsive promoter (e.g., NFAT). Engagement of PD-1 inhibits TCR signaling and thus reduces reporter gene expression.

    • T Cell Activation and Proliferation Assays: Primary T cells are co-cultured with antigen-presenting cells (APCs) or stimulated with T cell activators. The effect of PD-1 blockade on cytokine production (e.g., IL-2, IFN-γ) and T cell proliferation is measured.

    • Mixed Lymphocyte Reaction (MLR) Assay: A functional assay where T cells from one donor are co-cultured with allogeneic dendritic cells from another donor, inducing a T cell response that is regulated by checkpoint pathways. The effect of PD-1 inhibitors on T cell proliferation and cytokine release is quantified.

Experimental Protocols

Protocol 1: PD-1/PD-L1 Blockade ELISA

This protocol describes a competitive ELISA to screen for antibodies or small molecules that inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-L1 protein

  • Recombinant human PD-1-Biotin protein

  • High-bind 96-well microplates

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA)

  • Test compounds (antibodies or small molecules)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human PD-L1 (e.g., at 2 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature (RT).

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Compound Incubation: Add 50 µL of test compounds at various concentrations (prepared in Assay Buffer) to the wells. Add 50 µL of Assay Buffer to the control wells.

  • PD-1 Incubation: Add 50 µL of biotinylated recombinant human PD-1 (e.g., at a pre-determined optimal concentration) to all wells. Incubate for 2 hours at RT.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 1 hour at RT, protected from light.

  • Washing: Wash the plate five times with 200 µL/well of Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at RT, or until sufficient color develops.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: NFAT Reporter Assay for PD-1 Activity

This protocol outlines a cell-based assay to measure the functional activity of PD-1 inhibitors using an engineered Jurkat T cell line.

Materials:

  • PD-1/NFAT-Luciferase Jurkat cell line

  • PD-L1 expressing APC cell line (e.g., CHO-K1/PD-L1)

  • T cell stimulants (e.g., anti-CD3 antibody or Staphylococcal enterotoxin B (SEB))

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Luciferase assay reagent

  • White, flat-bottom 96-well cell culture plates

  • Luminometer

Procedure:

Troubleshooting & Optimization

Technical Support Center: Your Guide to ipd1 Peptide Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ipd1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the stability and long-term storage of the ipd1 peptide. Below, you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and efficacy of your peptide in your experiments.

Disclaimer

The following information is based on general principles of peptide stability and best practices for handling and storage. As of the latest update, specific quantitative stability data and detailed experimental protocols for the ipd1 peptide are not publicly available. The recommendations provided should be considered as a general guide. For critical applications, it is highly recommended to perform in-house stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for lyophilized ipd1 peptide?

For long-term preservation of lyophilized ipd1 peptide, it is recommended to store it in a freezer at or below -20°C.[1] Some sources suggest that for optimal long-term stability, storage at -80°C is preferable.[2] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years.[3]

Q2: How should I store ipd1 peptide after reconstitution?

Once reconstituted, the stability of the ipd1 peptide in solution is significantly reduced compared to its lyophilized form. For short-term storage (up to one week), the solution can be kept at 4°C.[2] For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or, preferably, -80°C.[2][4] One supplier suggests that a stock solution can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[5] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[2]

Q3: What are the main factors that can cause ipd1 peptide degradation?

Several factors can contribute to the degradation of the ipd1 peptide. These include:

  • Temperature: Higher temperatures accelerate chemical degradation pathways.[3][4]

  • Moisture: The presence of moisture can lead to hydrolysis of the peptide bonds.[2][6] It is important to allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[2]

  • Oxidation: Peptides containing amino acids such as Methionine (Met), Cysteine (Cys), or Tryptophan (Trp) are susceptible to oxidation.[2] While the ipd1 sequence (Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser) does not contain these specific residues, general precautions against oxidation are still advisable.

  • pH: The pH of the solution can significantly impact peptide stability. Generally, a slightly acidic pH of 5-6 is recommended for storing peptide solutions to minimize degradation.[6]

  • Light: Exposure to light can cause photodegradation of sensitive amino acid residues.[4]

  • Microbial Contamination: Reconstituted peptide solutions are susceptible to bacterial growth, which can degrade the peptide.[6] Using sterile buffers and filtration can help mitigate this.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in experiments. Peptide degradation due to improper storage.Review storage conditions. Ensure lyophilized peptide is stored at ≤ -20°C and reconstituted aliquots at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Peptide degradation due to oxidation.Purge the vial with an inert gas like nitrogen or argon before sealing and storing.[3]
Difficulty dissolving the lyophilized peptide. The peptide has become hydrated due to improper handling.Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
The inherent hydrophobicity of the ipd1 peptide (GRAVY: 2.55).[1]Consider using a small amount of an organic solvent like DMSO or acetonitrile (B52724) to initially dissolve the peptide, followed by gradual dilution with your aqueous buffer.
Precipitation of the peptide in solution. The peptide concentration is too high for the buffer system.Try dissolving the peptide at a lower concentration or test different buffer systems.
pH of the solution is at the isoelectric point (pI) of the peptide.Adjust the pH of the buffer to be at least one unit away from the peptide's pI. The theoretical pI of ipd1 is 7.[1]

Quantitative Data Summary

While specific quantitative stability data for the ipd1 peptide is not available, the following tables provide a general overview of peptide stability under various conditions based on established principles.

Table 1: General Stability of Lyophilized Peptides

Storage Temperature Expected Stability Key Considerations
Room TemperatureDays to WeeksNot recommended for long-term storage.[3][6]
4°CWeeks to MonthsSuitable for short to medium-term storage.[3]
-20°CSeveral YearsRecommended for long-term storage.[1][3]
-80°CSeveral YearsOptimal for long-term storage, especially for sensitive peptides.[2]

Table 2: General Stability of Peptides in Solution

Storage Temperature Expected Stability Key Considerations
Room TemperatureSeveral DaysHighly sequence-dependent and not recommended.
4°CUp to 1 WeekSuitable for short-term storage of working solutions.[2]
-20°CUp to 1 MonthRecommended for storing aliquots.[5] Avoid freeze-thaw cycles.[2]
-80°CUp to 6 MonthsBest for longer-term storage of reconstituted peptide.[5]

Experimental Protocols

The following are generalized protocols for assessing peptide stability. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: General Workflow for Peptide Stability Testing

This protocol outlines a typical workflow for evaluating the stability of a peptide under different conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Reconstitute Peptide in Desired Buffer aliquot Aliquot into Multiple Vials prep->aliquot temp Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->temp ph Incubate in Buffers of Different pH (e.g., pH 4, 7, 9) aliquot->ph sampling Collect Samples at Various Time Points temp->sampling ph->sampling hplc Analyze by RP-HPLC for Purity sampling->hplc ms Analyze by Mass Spectrometry for Degradants sampling->ms kinetics Determine Degradation Kinetics hplc->kinetics pathways Identify Degradation Pathways ms->pathways

Caption: Workflow for Peptide Stability Assessment.

Protocol 2: Analysis of Peptide Degradation by RP-HPLC

Objective: To quantify the remaining intact peptide and identify the formation of degradation products over time.

  • Sample Preparation: At each time point, retrieve a sample aliquot from the stability study. If necessary, quench any ongoing reactions by freezing or adding a suitable quenching agent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (T=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visualizations

Common Peptide Degradation Pathways

The following diagram illustrates the most common chemical degradation pathways for peptides.

G cluster_pathways Peptide Degradation Pathways peptide Intact Peptide hydrolysis Hydrolysis (Peptide Bond Cleavage) peptide->hydrolysis Moisture, pH extremes oxidation Oxidation (Met, Cys, Trp) peptide->oxidation Oxygen deamidation Deamidation (Asn, Gln) peptide->deamidation pH, Temperature racemization Racemization (L- to D-amino acids) peptide->racemization High pH

References

Technical Support Center: Optimizing iPD1 Concentration for Effective Pheromone Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing iPD1 as a pheromone inhibitor in Enterococcus faecalis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is iPD1 and how does it function as a pheromone inhibitor?

A1: iPD1 is an octapeptide sex pheromone inhibitor produced by Enterococcus faecalis donor strains that harbor the conjugative plasmid pPD1.[1][2] Its primary role is to counteract the activity of the sex pheromone cPD1, which is secreted by recipient (E. faecalis) strains. The mechanism of inhibition is competitive antagonism. Both cPD1 and iPD1 are internalized by the donor cell, where they compete for binding to the intracellular receptor, TraA.[1][2] By binding to TraA, iPD1 prevents cPD1 from activating the signaling cascade that leads to the expression of aggregation substance and subsequent plasmid conjugation.

Q2: What is the recommended starting concentration for iPD1 in an inhibition assay?

A2: A good starting point for iPD1 concentration is a 1:1 molar ratio with the concentration of the cPD1 pheromone being used.[1] Experimental evidence shows that iPD1 can effectively inhibit cPD1-induced cellular aggregation at this ratio. The minimal bioactive concentration of cPD1 is approximately 0.1 nM.[1][3] Therefore, for a cPD1 concentration of 0.1 nM, an initial iPD1 concentration of 0.1 nM is recommended.

Q3: What is the role of the TraC protein in the iPD1-cPD1 system?

A3: TraC is an extracellular, less-specific pheromone-binding protein that facilitates the reception of cPD1 by the donor cell.[2][3] While not the primary intracellular receptor, its presence increases the sensitivity of the donor cell to cPD1. Strains with a disrupted traC gene have been shown to require a fourfold higher concentration of cPD1 to induce a response.[4] This is an important consideration when designing experiments, as the genetic background of the E. faecalis strain can influence the apparent efficacy of iPD1.

Troubleshooting Guides

Problem 1: iPD1 is not inhibiting cPD1-induced cell aggregation.

  • Possible Cause 1: Incorrect iPD1 Concentration.

    • Solution: Verify the molar concentrations of both your cPD1 and iPD1 solutions. As a starting point, ensure you are using at least a 1:1 molar ratio of iPD1 to cPD1.[1] It is advisable to perform a concentration matrix experiment, titrating iPD1 against a fixed concentration of cPD1 to determine the optimal inhibitory concentration for your specific experimental conditions.

  • Possible Cause 2: Degradation of iPD1.

    • Solution: Peptides can be susceptible to degradation. Ensure that your iPD1 stock solution is stored correctly, typically at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause 3: Experimental Strain Issues.

    • Solution: Confirm that your E. faecalis donor strain harbors the pPD1 plasmid and is responsive to cPD1. You can do this by running a positive control experiment with cPD1 alone to ensure it induces aggregation. If the strain is not responding as expected, consider verifying the integrity of the plasmid.

Problem 2: High background aggregation in the absence of cPD1.

  • Possible Cause 1: Constitutive Clumping Mutants.

    • Solution: Some mutations in the pheromone response pathway can lead to constitutive aggregation (clumping without pheromone induction).[5] It is important to use a well-characterized wild-type pPD1-containing strain. If you suspect you have a constitutive clumping mutant, streak for single colonies and test individual isolates for the desired phenotype.

  • Possible Cause 2: Sub-optimal Growth Conditions.

    • Solution: Ensure that your E. faecalis cultures are in the appropriate growth phase for the assay. Pheromone response and conjugation frequencies can be influenced by the physiological state of the cells.[6] Standardized growth and mating conditions are crucial for reproducible results.

Quantitative Data Summary

The following tables summarize key quantitative data for the iPD1-cPD1 system.

Parameter Value Reference
Minimal Bioactive Concentration of cPD1~ 0.1 nM[1][3]
Effective iPD1:cPD1 Molar Ratio for Inhibition~ 1:1[1]
Dissociation Constant (Kd) of TraA for cPD10.49 ± 0.08 nM[2]
Impact of traC Disruption on cPD1 Sensitivity4-fold increase in required cPD1 concentration[4]

Table 1: Key Quantitative Parameters for the iPD1-cPD1 System

Experimental Protocols

Protocol 1: Pheromone-Induced Cell Aggregation Inhibition Assay

This protocol details the steps to determine the effective concentration of iPD1 required to inhibit cPD1-induced cell aggregation in E. faecalis.

  • Culture Preparation:

    • Inoculate an E. faecalis donor strain containing the pPD1 plasmid into an appropriate broth medium (e.g., Todd-Hewitt Broth).

    • Incubate overnight at 37°C.

    • The following day, subculture the overnight culture into fresh broth and grow to early-to-mid exponential phase (OD600 ≈ 0.2-0.4).

  • Assay Setup:

    • In a microtiter plate or small test tubes, prepare a serial dilution of iPD1.

    • Add a fixed, known concentration of cPD1 (e.g., 1 nM) to each well/tube containing the iPD1 dilutions.

    • Include positive controls (cPD1 only) and negative controls (broth only, iPD1 only).

  • Incubation and Observation:

    • Add the prepared E. faecalis donor cell culture to each well/tube.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Visually inspect for cell aggregation (clumping). The positive control should show visible clumps, while the negative controls should remain turbid. The wells with effective iPD1 concentrations will also remain turbid.

  • Data Analysis:

    • Determine the lowest concentration of iPD1 that completely inhibits cell aggregation. This is your effective inhibitory concentration.

    • For more quantitative results, the degree of aggregation can be measured spectrophotometrically by allowing the clumps to settle and measuring the optical density of the supernatant.

Visualizations

pheromone_inhibition_pathway cluster_extracellular Extracellular Space cluster_cell Donor Cell Cytoplasm cPD1 cPD1 Pheromone TraC TraC (Pheromone Binding Protein) cPD1->TraC Binds TraA TraA (Intracellular Receptor) cPD1->TraA Binds & Activates iPD1 iPD1 Inhibitor iPD1->TraA Binds & Inhibits TraC->TraA Facilitates uptake & binding Aggregation Aggregation Substance Expression TraA->Aggregation Induces Conjugation Plasmid Conjugation Aggregation->Conjugation Promotes

Caption: cPD1 and iPD1 signaling pathway in E. faecalis.

experimental_workflow start Start culture 1. Culture E. faecalis (pPD1 donor strain) start->culture prepare_reagents 2. Prepare cPD1 and serial dilutions of iPD1 culture->prepare_reagents assay_setup 3. Mix cells, cPD1, and iPD1 in microtiter plate prepare_reagents->assay_setup incubation 4. Incubate at 37°C with gentle shaking assay_setup->incubation observation 5. Visually inspect for cell aggregation incubation->observation analysis 6. Determine effective inhibitory concentration observation->analysis end End analysis->end

Caption: Workflow for iPD1 inhibition assay.

troubleshooting_logic start Inhibition Assay Fails check_concentration Is iPD1:cPD1 ratio ≥ 1:1? start->check_concentration increase_ipd1 Increase iPD1 concentration and repeat assay check_concentration->increase_ipd1 No check_peptide_integrity Are peptide stocks fresh and properly stored? check_concentration->check_peptide_integrity Yes increase_ipd1->check_concentration prepare_fresh_stocks Prepare fresh iPD1/cPD1 from new aliquots check_peptide_integrity->prepare_fresh_stocks No check_strain_response Does the donor strain respond to cPD1 alone? check_peptide_integrity->check_strain_response Yes prepare_fresh_stocks->check_concentration verify_strain Verify plasmid integrity and strain genotype check_strain_response->verify_strain No success Troubleshooting Complete check_strain_response->success Yes

Caption: Troubleshooting logic for failed iPD1 inhibition.

References

Technical Support Center: The Impact of Trifluoroacetic acid (TFA) on Peptide Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the effects of trifluoroacetic acid (TFA) on peptide stability and bioactivity. While the focus is on general principles applicable to a wide range of synthetic peptides, we will use the octapeptide ipd1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH), a sex pheromone inhibitor, as a case study.

Frequently Asked Questions (FAQs)

Q1: Why is TFA present in my synthetic peptide preparation?

A1: Trifluoroacetic acid is a standard reagent used in solid-phase peptide synthesis (SPPS). It is crucial for two main steps: cleaving the synthesized peptide from the solid resin support and removing protecting groups from the amino acid side chains. Additionally, TFA is often used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. Consequently, synthetic peptides are typically delivered as TFA salts, where the negatively charged TFA counterions are associated with positively charged residues on the peptide.

Q2: How can residual TFA affect my experiments with the ipd1 peptide?

A2: Residual TFA can significantly impact your experimental results in several ways:

  • Biological Activity: TFA can exhibit cytotoxicity, even at low concentrations, potentially interfering with cell-based assays by inhibiting cell proliferation or inducing apoptosis. It can also alter the secondary structure of peptides, which may affect receptor binding and enzymatic activity.

  • Physicochemical Properties: The presence of TFA as a counterion can alter a peptide's solubility, aggregation properties, and apparent mass. For a non-polar peptide like ipd1, changes in solubility can be particularly critical.

  • Analytical Measurements: TFA can interfere with certain analytical techniques. For example, it can affect the accuracy of peptide quantification.

Q3: My ipd1 peptide is showing lower than expected activity in a cell-based assay. Could TFA be the cause?

A3: Yes, it is a strong possibility. TFA is known to be cytotoxic at nanomolar concentrations and can interfere with various cellular processes. If your assay is sensitive to pH changes or involves pH-sensitive proteins or enzymes, the acidity of TFA (pKa ~0.23) could also be a confounding factor. We recommend performing a TFA removal step to rule out its interference.

Q4: Is simple lyophilization sufficient to remove TFA from my peptide?

A4: No, lyophilization alone is not sufficient. While it can remove unbound, volatile TFA, it will not remove the TFA counterions that are electrostatically bound to the positively charged residues of the peptide. To remove bound TFA, a salt exchange procedure is necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent bioactivity of ipd1 peptide in cellular assays. Residual TFA may be causing cytotoxicity or interfering with the biological target.Perform a TFA salt exchange to replace TFA with a more biocompatible counterion like hydrochloride (HCl) or acetate. See the detailed protocol below.
Precipitation or aggregation of the ipd1 peptide upon reconstitution. The TFA counterion can affect the peptide's solubility. The reconstitution solvent may not be optimal.Try dissolving the peptide in a small amount of 0.1% aqueous TFA before diluting with your experimental buffer. If solubility issues persist after TFA removal, consider alternative buffer systems.
Inconsistent results between different batches of the ipd1 peptide. The amount of residual TFA can vary between synthesis batches, leading to variability in peptide content and activity.Quantify the residual TFA in each batch to ensure consistency. Consider ordering peptides with TFA removal as a standard procedure for sensitive applications.
Mass spectrometry results show a higher mass than expected for the ipd1 peptide. The TFA counterion contributes to the overall mass of the peptide salt.The expected mass increase depends on the number of basic residues. For ipd1 (sequence ALILTLVS), which has no basic residues, the N-terminal amine will be protonated, leading to one associated TFA molecule. The mass of TFA is 114.02 g/mol .

Quantitative Data Summary

The following table summarizes the potential impact of TFA on peptide preparations.

Parameter Effect of TFA Typical Range of Impact Reference
Peptide Content Reduces the net peptide weight in a lyophilized sample.5% to 25% of the total weight can be TFA.
Cytotoxicity Can inhibit cell proliferation and induce apoptosis.Effects observed at concentrations as low as 10 nM.
TFA Content in Peptides The amount of TFA counter-ion per milligram of peptide.Can range from 150 to 320 µg per 1 mg of peptide.
TFA Removal Efficiency (HCl Exchange) Reduces the amount of residual TFA.Can reduce TFA levels to less than 1%.

Experimental Protocols

Protocol 1: TFA Removal by HCl Salt Exchange

This is a widely used method to replace TFA counterions with chloride ions.

Materials:

  • Lyophilized peptide with TFA

  • Distilled, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Dissolve the peptide in distilled water to a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Let the solution stand at room temperature for at least one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight until all liquid is removed.

  • To ensure complete exchange, repeat the cycle of re-dissolving in the dilute HCl solution (steps 2-5) at least two more times.

  • After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired experimental buffer.

Protocol 2: Assessment of Peptide Stability in the Presence of TFA

This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of a peptide over time.

Materials:

  • Peptide stock solution (with and without TFA removal)

  • Incubation buffer (e.g., phosphate-buffered saline, cell culture medium)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare solutions of the ipd1 peptide (both the TFA salt and the HCl salt) at a known concentration in the desired incubation buffer.

  • Incubate the solutions at a relevant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each peptide solution.

  • Stop the degradation by adding a quenching solution.

  • Analyze the samples by RP-HPLC. A typical gradient for peptide analysis is a linear gradient from 0% to 60% Mobile Phase B over 20 minutes.

  • Monitor the peptide elution at 220 nm.

  • Calculate the percentage of intact peptide remaining at each time point by measuring the peak area of the undegraded peptide.

  • Compare the degradation rates of the peptide with and without TFA to determine the impact of the counterion on stability.

Visualizations

Validation & Comparative

Validating the Inhibitory Activity of Synthetic PD-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of several synthetic small-molecule inhibitors targeting the Programmed Death-1 (PD-1) signaling pathway. The information presented herein is intended to assist researchers in evaluating and selecting appropriate compounds for their studies. Experimental data from various validation assays are summarized, and detailed protocols for these key experiments are provided.

A Note on Terminology: The topic of this guide refers to "ipd1." Based on current scientific literature, it is highly probable that this is a typographical error for "PD-1" (Programmed Death-1), a well-established immune checkpoint protein. This guide will proceed under the assumption that the intended subject is PD-1.

The PD-1 pathway is a critical regulator of immune responses, and its inhibition has emerged as a cornerstone of modern cancer immunotherapy.[1] Small-molecule inhibitors offer potential advantages over antibody-based therapies, including oral bioavailability and improved tumor penetration.[2]

Comparative Analysis of Synthetic PD-1 Inhibitors

The inhibitory potency of synthetic small-molecule inhibitors is commonly evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the efficacy of these compounds. Lower IC50 values indicate greater potency.

Below is a summary of the reported IC50 values for several synthetic PD-1/PD-L1 inhibitors from various in vitro assays.

CompoundAssay TypeTargetIC50 (nM)Reference
BMS-1001HTRFPD-L10.9[3]
Incyte-011HTRFPD-L15.293[3][4]
Incyte-001HTRFPD-L111[3][4]
BMS-1166SPRPD-L185.4[5]
BMS-202SPRPD-L1654.4[5]
BMS-8N/APD-L1146[1]
CA-327Cell-basedPD-L134[6]

Note: Direct comparison of IC50 values should be made with caution, as variations in experimental conditions and assay formats can influence the results.[5] For instance, the Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) assays are biochemical assays that measure direct binding, while cell-based assays also account for cell permeability and other cellular factors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with different fluorophores (a donor and an acceptor). When the proteins interact, the fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[7]

Materials:

  • Recombinant human PD-1 (e.g., His-tagged)

  • Recombinant human PD-L1 (e.g., Fc-tagged)

  • HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-Europium cryptate)

  • HTRF acceptor fluorophore-conjugated anti-tag antibody (e.g., anti-Fc-d2)

  • Assay buffer

  • Test compounds (synthetic inhibitors)

  • Low-volume 384-well microplates

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Dispense the diluted compounds into the wells of the 384-well plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents (donor and acceptor antibodies).

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.[8]

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for PD-1/PD-L1 Inhibition

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (e.g., PD-L1) is flowed over the surface in the presence and absence of an inhibitor. The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the mass of bound molecules.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human PD-1 and PD-L1

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

  • Regeneration solution (e.g., glycine-HCl)

Protocol:

  • Immobilize recombinant human PD-1 onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without PD-1 to control for non-specific binding.[9]

  • Prepare serial dilutions of the test compound.

  • Prepare mixtures of a constant concentration of PD-L1 with the various concentrations of the test compound.

  • Inject the PD-L1/inhibitor mixtures sequentially over the PD-1-immobilized surface and the reference cell at a constant flow rate.[8]

  • Monitor the association and dissociation phases in real-time.

  • After each injection cycle, regenerate the sensor surface using a regeneration solution to remove any bound analyte.[8]

  • Subtract the reference flow cell data from the active flow cell data.

  • Analyze the binding response to determine the percentage of inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.

Principle: Engineered Jurkat T cells expressing PD-1 and an NFAT-luciferase reporter are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling and subsequent luciferase expression. An effective inhibitor will block this interaction, restoring TCR signaling and leading to an increase in luminescence.[10]

Materials:

  • PD-1 Effector/Reporter Cells (e.g., Jurkat-PD-1-NFAT-luc)

  • PD-L1 Target Cells (e.g., CHO-PD-L1-TCR activator)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well white, flat-bottom assay plates

  • Luminescence detection reagent

Protocol:

  • Culture the PD-1 effector cells and PD-L1 target cells according to standard protocols.

  • Prepare serial dilutions of the test compounds in the assay medium.

  • Seed the PD-L1 target cells into the 96-well plate and incubate for 4-6 hours.

  • Add the diluted test compounds to the respective wells.

  • Add the PD-1 effector cells to the wells.

  • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6-24 hours.[10]

  • Allow the plate to equilibrate to room temperature.

  • Add the luminescence detection reagent to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 value (the concentration that gives half-maximal activation).

Visualizations

PD-1 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the PD-1/PD-L1 interaction, leading to the inhibition of T-cell activation.

PD1_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits PI3K PI3K SHP2->PI3K inhibits TCR_Signaling TCR Signaling Complex SHP2->TCR_Signaling dephosphorylates AKT AKT PI3K->AKT Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->Activation TCR_Signaling->PI3K TCR_Signaling->Activation PDL1 PD-L1 PDL1->PD1 binds Inhibitor Synthetic Inhibitor Inhibitor->PDL1

Caption: Simplified PD-1 signaling pathway and the mechanism of synthetic inhibitors.

Experimental Workflow for Validating Inhibitory Activity

The diagram below outlines a general workflow for the validation of a synthetic PD-1 inhibitor, from initial biochemical screening to cell-based functional assays.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow start Synthesize/ Obtain Compound biochemical_screening Primary Screening: Biochemical Assays (e.g., HTRF, SPR) start->biochemical_screening determine_ic50 Determine IC50 (Binding Affinity) biochemical_screening->determine_ic50 cell_based_assay Secondary Screening: Cell-Based Functional Assay determine_ic50->cell_based_assay Potent Compounds determine_ec50 Determine EC50 (Cellular Potency) cell_based_assay->determine_ec50 lead_optimization Lead Optimization determine_ec50->lead_optimization lead_optimization->start Iterate Design in_vivo In Vivo Studies lead_optimization->in_vivo Promising Leads

Caption: General experimental workflow for validating synthetic PD-1 inhibitors.

References

Comparison of Methodologies for Validating Protein-Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of experimental methodologies for validating the binding of a protein of interest to its receptor is crucial for researchers in drug development and molecular biology. This guide provides a framework for comparing various techniques used to validate the interaction between a hypothetical protein, "ipd1," and its putative receptor, "TraA." Due to the current lack of specific data in the public domain for the direct binding of a protein explicitly named "ipd1" to a "TraA receptor," this guide will utilize a comparative analysis of common protein-protein interaction validation methods.

Researchers can apply the principles and protocols outlined here to their specific proteins of interest. The guide will cover several widely used experimental techniques, presenting their principles, advantages, and limitations.

The validation of a protein-ligand interaction is a multi-step process that often begins with less stringent, high-throughput methods and progresses to more precise, quantitative techniques. Below is a comparison of common methods used to validate the binding of a protein to its cell-surface receptor.

MethodPrincipleTypical Quantitative DataKey AdvantagesKey Limitations
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it out of a solution along with any bound proteins ("prey").Relative quantification of co-precipitated protein.In vivo or in situ interaction detection; relatively low cost.Prone to false positives due to non-specific binding; provides indirect evidence of interaction.
Pull-Down Assay A tagged "bait" protein is incubated with a cell lysate. The complex is then purified using an affinity resin that binds the tag.Relative quantification of pulled-down protein.In vitro validation; can be used with purified proteins.Does not confirm direct interaction if crude lysates are used; potential for non-specific binding to the resin.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.Dissociation constant (Kd), association rate (ka), dissociation rate (kd).Real-time, label-free detection; provides quantitative kinetic data.Requires specialized equipment; protein immobilization can affect its conformation and binding.
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference.Dissociation constant (Kd), association rate (ka), dissociation rate (kd).Real-time, label-free detection; high throughput and compatible with crude samples.Less sensitive than SPR for small molecules; requires specialized biosensors.
Flow Cytometry Binding Assay A fluorescently labeled ligand is incubated with cells expressing the receptor. The binding is quantified by measuring cell fluorescence.Percentage of positive cells, Mean Fluorescence Intensity (MFI).Can be used on living cells; allows for analysis of specific cell populations.Requires a fluorescently labeled ligand; may not be suitable for low-affinity interactions.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are standardized protocols for two of the key experiments mentioned above.

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis : Cells expressing the "TraA receptor" are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing : The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation : The pre-cleared lysate is incubated with an antibody specific to the TraA receptor or a control IgG.

  • Complex Capture : Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing : The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution : The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against "ipd1" to detect its presence.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation : A sensor chip (e.g., CM5) is activated for protein immobilization.

  • Receptor Immobilization : The purified TraA receptor is covalently coupled to the surface of the sensor chip.

  • Ligand Injection : A series of concentrations of the purified "ipd1" protein (analyte) are flowed over the chip surface.

  • Association/Dissociation Monitoring : The change in the response units (RU) is monitored in real-time to measure the association and dissociation of "ipd1" from the immobilized receptor.

  • Regeneration : The chip surface is regenerated by flowing a solution that disrupts the interaction, preparing it for the next injection.

  • Data Analysis : The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow_for_Binding_Validation cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo / In Situ Pull_Down Pull-Down Assay Quantitative_Validation Quantitative Validation Pull_Down->Quantitative_Validation SPR Surface Plasmon Resonance (SPR) Conclusion Conclusion on Binding SPR->Conclusion BLI Biolayer Interferometry (BLI) BLI->Conclusion Co_IP Co-Immunoprecipitation (Co-IP) Co_IP->Quantitative_Validation Flow_Cytometry Flow Cytometry Binding Assay Flow_Cytometry->Conclusion Hypothesis Hypothesis: ipd1 binds to TraA Receptor Initial_Screening Initial Screening Hypothesis->Initial_Screening Initial_Screening->Pull_Down Initial_Screening->Co_IP Quantitative_Validation->SPR Quantitative_Validation->BLI Quantitative_Validation->Flow_Cytometry

Caption: Logical workflow for validating the ipd1-TraA receptor interaction.

Signaling_Pathway ipd1 ipd1 (Ligand) TraA TraA Receptor ipd1->TraA Binding Signaling_Complex Signaling Complex Formation TraA->Signaling_Complex Activation Downstream_Effector_1 Downstream Effector 1 Signaling_Complex->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Signaling_Complex->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway initiated by ipd1 binding to the TraA receptor.

This guide provides a comprehensive framework for comparing and selecting appropriate methods for the validation of protein-protein interactions. The choice of methodology will depend on the specific research question, the available resources, and the nature of the interacting proteins. For a definitive validation of the "ipd1" and "TraA receptor" interaction, specific experimental data would be required.

A Comparative Guide to the Efficacy of Programmed Cell Death Protein 1 (PD-1) Inhibitors from Different Synthesis Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various Programmed Cell Death Protein 1 (PD-1) inhibitors, which are understood to be the subject of the query regarding "ipd1". In the context of biologic drug development, "different synthesis sources" typically refers to distinct monoclonal antibodies developed and manufactured by different pharmaceutical companies. These entities, while targeting the same pathway, are unique molecules with potential differences in efficacy and safety profiles. This comparison is based on published experimental data from key clinical trials and network meta-analyses.

Introduction to PD-1 Inhibitors

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells.[1][2] When it binds to its ligands, PD-L1 or PD-L2, on the surface of other cells, including many cancer cells, it triggers an inhibitory signal that suppresses T-cell activity.[1][3] This mechanism is exploited by tumors to evade the immune system.[1] PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and its ligands, thereby restoring the anti-tumor T-cell response.[4][5] Several PD-1 and PD-L1 inhibitors have been approved for treating a wide range of cancers.[4][6][7][8]

Comparative Efficacy of Major PD-1 Inhibitors

The comparison of efficacy between different PD-1/PD-L1 inhibitors is often performed through network meta-analyses of data from numerous randomized controlled trials (RCTs). These analyses allow for indirect comparisons between drugs that may not have been directly compared in a head-to-head trial. The primary endpoints in these trials are typically Overall Survival (OS) and Progression-Free Survival (PFS).

Below are summary tables of comparative efficacy data for several leading PD-1/PD-L1 inhibitors in the context of non-small cell lung cancer (NSCLC), a common indication for these drugs.

Table 1: Comparative Efficacy of PD-1/PD-L1 Inhibitors in First-Line Treatment of Advanced NSCLC

ComparisonOutcomeHazard Ratio (HR) [95% Confidence Interval]Conclusion
Tislelizumab vs. ChemotherapyOverall Survival (OS)Favors TislelizumabTislelizumab showed a high probability of being the best treatment for improving OS.[9][10]
Pembrolizumab vs. ChemotherapyOverall Survival (OS)Favors PembrolizumabPembrolizumab significantly improved OS compared to chemotherapy.[9][10]
Nivolumab vs. ChemotherapyOverall Survival (OS)Favors NivolumabNivolumab significantly improved OS compared to chemotherapy.[9][10]
Cemiplimab vs. ChemotherapyProgression-Free Survival (PFS)Favors CemiplimabCemiplimab had the highest probability of improving PFS, though not statistically significant over all other inhibitors.[9][10]

Note: Data is synthesized from network meta-analyses. Hazard Ratios are indicative of the relative risk of an event (e.g., death) for the first treatment compared to the second. An HR < 1 favors the first treatment.

Table 2: Comparison of PD-1 vs. PD-L1 Inhibitors in Solid Tumors

ComparisonOutcomeResultReference
PD-1 Inhibitors vs. PD-L1 InhibitorsObjective Response Rate (ORR)PD-1 inhibitors were associated with a better ORR (21.65% vs. 17.60%).[11][12]
PD-1 Inhibitors vs. PD-L1 InhibitorsDuration of Response (DOR)PD-1 inhibitors showed a longer median DOR (11.26 months vs. 10.03 months).[11][12]
PD-1 Inhibitors vs. PD-L1 InhibitorsOverall Survival (OS) in Breast CancerNo significant difference observed between PD-1 and PD-L1 inhibitors.[13]
PD-1 Inhibitors vs. PD-L1 InhibitorsPathological Complete Response (PCR) in Early Breast CancerPD-1 inhibitors achieved better outcomes than PD-L1 inhibitors.[13]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these drugs, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for a clinical trial.

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits SHP2->PI3K Inhibits AKT Akt PI3K->AKT Activates TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation Promotes MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binds PD1_Inhibitor PD-1 Inhibitor (e.g., Pembrolizumab) PD1_Inhibitor->PD1 Blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of PD-1 inhibitors.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation Eligibility Eligibility Criteria Check (e.g., Cancer Type, Stage, Biomarker Status) Informed_Consent Informed Consent Eligibility->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Arm A: Experimental Drug (e.g., PD-1 Inhibitor A) Randomization->Arm_A Arm_B Arm B: Control or Comparator (e.g., Chemotherapy or PD-1 Inhibitor B) Randomization->Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Arm_A->Tumor_Assessment AE_Monitoring Adverse Event Monitoring Arm_A->AE_Monitoring Arm_B->Tumor_Assessment Arm_B->AE_Monitoring Data_Analysis Data Analysis (OS, PFS, ORR) Tumor_Assessment->Data_Analysis AE_Monitoring->Data_Analysis

Caption: A generalized workflow for a randomized clinical trial comparing PD-1 inhibitors.

Experimental Protocols

The efficacy of PD-1 inhibitors is established through large-scale, multicenter, randomized controlled trials. While specific protocols vary, they share a common framework.

Objective: To compare the efficacy and safety of a PD-1 inhibitor (Drug A) against a standard-of-care chemotherapy or another PD-1 inhibitor (Drug B) in patients with a specific type of advanced cancer.

Key Methodologies:

  • Patient Selection:

    • Inclusion Criteria: Patients are enrolled based on confirmed diagnosis of a specific cancer type and stage (e.g., advanced or metastatic NSCLC), Eastern Cooperative Oncology Group (ECOG) performance status, and often, the expression level of PD-L1 in tumor tissue, determined by immunohistochemistry (IHC).

    • Exclusion Criteria: Typically include patients with active autoimmune disease, significant organ dysfunction, or prior treatment with an immune checkpoint inhibitor.

  • Study Design and Randomization:

    • The study is often a Phase III, randomized, open-label, or double-blind trial.

    • Patients are randomly assigned (e.g., in a 1:1 ratio) to receive either the experimental drug or the comparator. Stratification factors may include PD-L1 expression levels, histology, and geographic region.

  • Treatment Administration:

    • Experimental Arm: Receives the PD-1 inhibitor (e.g., Pembrolizumab 200 mg) intravenously every 3 weeks.

    • Control Arm: Receives standard chemotherapy regimen or another PD-1 inhibitor according to established protocols.

    • Treatment continues until disease progression, unacceptable toxicity, or completion of a predefined treatment period (e.g., 2 years).

  • Efficacy Assessment:

    • Primary Endpoints: Overall Survival (OS), defined as the time from randomization to death from any cause, and Progression-Free Survival (PFS), the time from randomization to disease progression or death.

    • Tumor Assessments: Performed at baseline and at regular intervals (e.g., every 6-9 weeks). Tumor response is evaluated by independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST).

    • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.

  • Safety and Tolerability Assessment:

    • Adverse events (AEs) are monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

    • Special attention is paid to immune-related adverse events (irAEs).

  • Statistical Analysis:

    • The primary analysis of OS and PFS is typically performed using a stratified log-rank test.

    • Hazard ratios and their 95% confidence intervals are calculated using a stratified Cox proportional-hazards model.

Synthesis and Manufacturing of PD-1 Inhibitors

PD-1 inhibitors are monoclonal antibodies, which are large glycoprotein (B1211001) molecules produced through recombinant DNA technology in mammalian cell lines (typically Chinese Hamster Ovary - CHO cells). The "synthesis source" in this context is the proprietary combination of the specific antibody sequence, the host cell line, and the manufacturing process developed by each pharmaceutical company.

  • Pembrolizumab (Keytruda®): Developed by Merck.

  • Nivolumab (Opdivo®): Developed by Bristol Myers Squibb.

  • Cemiplimab (Libtayo®): Developed by Regeneron Pharmaceuticals.

  • Tislelizumab (Tevimbra®): Developed by BeiGene.

While the fundamental technology is similar, minor differences in the antibody's isotype (e.g., IgG1 vs. IgG4), glycosylation patterns, and formulation can arise from the unique manufacturing processes. These differences can potentially influence the antibody's stability, half-life, and interaction with Fc receptors, although direct evidence linking these specific manufacturing differences to the broad clinical efficacy outcomes seen in large trials is complex and not fully elucidated in the public domain. The clinical comparisons remain the gold standard for evaluating relative efficacy.

Conclusion

The selection of a PD-1 inhibitor for cancer therapy involves consideration of evidence from numerous clinical trials, often synthesized in meta-analyses. While drugs like Tislelizumab, Pembrolizumab, and Nivolumab have shown significant survival benefits in indications like NSCLC, subtle differences in efficacy and safety profiles exist across the class.[9][10] Direct head-to-head trials are the ultimate arbiters of comparative efficacy, but in their absence, network meta-analyses provide valuable guidance for researchers and clinicians. The "synthesis source," or the specific manufacturer and their proprietary process, defines the unique molecular entity being tested, and the extensive clinical data, rather than preclinical synthesis details, forms the basis for efficacy comparison in drug development.

References

Side-by-side comparison of ipd1 and other conjugation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Conjugation Inhibitors in Cancer Therapy

Introduction

Post-translational modifications of proteins are critical regulatory mechanisms in cellular processes, and their dysregulation is often implicated in diseases such as cancer. Protein conjugation pathways, including SUMOylation and NEDDylation, have emerged as promising therapeutic targets. These pathways involve the covalent attachment of small ubiquitin-like modifier (SUMO) or neural precursor cell expressed, developmentally down-regulated 8 (NEDD8) proteins to target substrates, altering their function, stability, or localization. This guide provides a side-by-side comparison of prominent inhibitors targeting the SUMOylation and NEDDylation cascades.

A search for a specific conjugation inhibitor termed "iPD1" did not yield any publicly available information. Therefore, this guide will focus on a comparative analysis of other well-documented and clinically relevant conjugation inhibitors.

Overview of SUMOylation and NEDDylation Pathways

SUMOylation Pathway

SUMOylation is a multi-step enzymatic process essential for regulating a variety of cellular functions, including transcription, DNA repair, and cell cycle control.[1] The process is initiated by the E1 activating enzyme (SAE1/SAE2), which activates the SUMO protein in an ATP-dependent manner. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, an E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine (B10760008) residue on the target protein. This modification is reversible and is counteracted by SUMO-specific proteases (SENPs).[2]

G cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_desumoylation DeSUMOylation SUMO SUMO E1 E1 (SAE1/SAE2) SUMO->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ubc9) E1->E2 SUMO E3 E3 Ligase E2->E3 SUMO SUMO_Target SUMO-Target E3->SUMO_Target Target Target Protein Target->E3 SENP SENP SUMO_Target->SENP SENP->SUMO SENP->Target

Figure 1: The SUMOylation signaling cascade.

NEDDylation Pathway

Similar to SUMOylation, NEDDylation is an enzymatic cascade that plays a crucial role in the regulation of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs).[3] The process begins with the activation of NEDD8 by the E1 activating enzyme (NAE) in an ATP-dependent reaction. Activated NEDD8 is then transferred to an E2 conjugating enzyme, such as UBE2M or UBE2F. Subsequently, with the help of an E3 ligase, NEDD8 is conjugated to a cullin protein, a scaffold component of CRLs. This modification is essential for the activity of CRLs, which in turn target a wide array of proteins for proteasomal degradation.[1][3]

G cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_ubiquitination Ubiquitination NEDD8 NEDD8 E1 E1 (NAE) NEDD8->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (e.g., UBE2M) E1->E2 NEDD8 CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 NEDD8_CRL NEDD8-CRL (Active) CRL->NEDD8_CRL Substrate Substrate Protein NEDD8_CRL->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitin Proteasome Proteasome Ub_Substrate->Proteasome Degradation

Figure 2: The NEDDylation signaling cascade.

Comparative Analysis of Conjugation Inhibitors

This section provides a comparative overview of selected SUMOylation and NEDDylation inhibitors based on their in vitro potency, in vivo efficacy, and clinical trial data.

Quantitative Data Presentation

Table 1: In Vitro Potency of SUMOylation and NEDDylation Inhibitors

InhibitorTargetMechanism of ActionIC50 (Enzyme Assay)IC50 (Cell-based Assay)Reference(s)
SUMOylation Inhibitors
TAK-981 (Subasumstat)SAEForms an irreversible adduct with SUMO bound to SAE.[4]0.6 nMPotent nanomolar activity in AML cells.[5][4][5]
2-D08Ubc9Prevents the transfer of SUMO from the Ubc9-SUMO thioester to the substrate.[6]>90% inhibition at 30 µMInduces apoptosis in AML cells.[7][6][7]
NEDDylation Inhibitors
Pevonedistat (MLN4924)NAEForms a covalent adduct with NEDD8, which binds to NAE.[8]4.7 nM[9]136-400 nM (Neuroblastoma cell lines)[10][8][9][10]
TAS4464NAEForms a NEDD8-TAS4464 adduct that inhibits NAE.[11]0.955 nM[12]3.62-149 nM (Multiple Myeloma cell lines)[13][11][12][13]

Table 2: In Vivo Efficacy of SUMOylation and NEDDylation Inhibitors

InhibitorCancer ModelDosing ScheduleOutcomeReference(s)
SUMOylation Inhibitors
TAK-981 (Subasumstat)A20 and MC38 syngeneic tumors in miceNot specifiedInhibited tumor growth, dependent on IFN1 signaling and CD8+ T cells.[4][4]
NEDDylation Inhibitors
Pevonedistat (MLN4924)HCT-116 xenografts in mice30 mg/kg and 60 mg/kg BIDTumor growth inhibition with T/C values of 0.36 and 0.15, respectively.[14][14]
TAS4464CCRF-CEM xenograft model100 mg/kg weeklyComplete tumor regression without marked weight loss.[11][11]
TAS4464GRANTA-519, SU-CCS-1, and patient-derived SCLC xenograft models100 mg/kg weekly or twice weeklySignificant antitumor effects.[1][1]

Table 3: Clinical Trial Overview of SUMOylation and NEDDylation Inhibitors

InhibitorPhaseCancer Type(s)Key FindingsReference(s)
SUMOylation Inhibitors
TAK-981 (Subasumstat)Phase 1/2Advanced/metastatic solid tumors and relapsed/refractory lymphomaManageable safety profile with preliminary anti-tumor activity.[15] Recommended Phase 2 dose of 90 mg BIW.[16][15][16]
NEDDylation Inhibitors
Pevonedistat (MLN4924)Phase 1Acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS)Feasible administration with modest clinical activity. MTDs were 59 mg/m² and 83 mg/m² for two different schedules.[17][17]
Pevonedistat (MLN4924)Phase 1Advanced nonhematologic malignanciesGenerally well-tolerated with an MTD between 50 mg/m² and 67 mg/m². Induced some disease stabilization.[8][8]
Pevonedistat (MLN4924)Phase 1Relapsed/refractory multiple myeloma or lymphomaTolerable safety profile with some preliminary evidence of activity in lymphoma.[18][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize conjugation inhibitors.

Protocol 1: In Vitro Neddylation Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of a compound on the neddylation of a cullin protein.[19]

Materials:

  • Recombinant NEDD8, NAE (UBA3/APPBP1), E2 (UBE2M or UBE2F), and E3 complex (e.g., RBX1-CUL1).

  • ATP solution.

  • Assay buffer (Tris-HCl, pH 7.4, with BSA, DTT, and MgCl2).

  • Test inhibitor compound.

  • SDS-PAGE reagents and Western blot apparatus.

  • Anti-NEDD8 antibody.

Procedure:

  • Prepare a reaction mixture containing NEDD8, NAE, E2, and E3 in the assay buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding ATP and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding non-reducing SDS loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Perform a Western blot using an anti-NEDD8 antibody to detect the formation of neddylated cullin.

G A Prepare Reaction Mix (NEDD8, NAE, E2, E3) B Add Inhibitor A->B C Incubate (25°C, 10 min) B->C D Initiate with ATP C->D E Incubate (37°C, 30 min) D->E F Quench Reaction E->F G SDS-PAGE F->G H Western Blot (Anti-NEDD8) G->H

Figure 3: Workflow for in vitro neddylation assay.

Protocol 2: Cellular Target Engagement Assay by Western Blot

This protocol is used to assess the in-cell activity of a conjugation inhibitor by measuring the accumulation of CRL substrate proteins.[1][20]

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and reagents.

  • Test inhibitor compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE reagents and Western blot apparatus.

  • Primary antibodies against CRL substrates (e.g., CDT1, p27) and a loading control (e.g., β-actin).

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare cell lysates using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Perform Western blotting with primary antibodies against the CRL substrates and a loading control.

G A Seed Cells B Treat with Inhibitor A->B C Lyse Cells B->C D Quantify Protein C->D E SDS-PAGE D->E F Western Blot (Substrate & Loading Control) E->F

Figure 4: Workflow for cellular target engagement assay.

Protocol 3: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of a conjugation inhibitor on cancer cells.[21]

Materials:

  • Cancer cell line of interest.

  • 96-well plates.

  • Cell culture medium.

  • Test inhibitor compound.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow formazan (B1609692) crystal formation.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Incubate (e.g., 72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 5: Workflow for MTT cell viability assay.

Protocol 4: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor activity of a conjugation inhibitor in a mouse model.[1][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line of interest.

  • Test inhibitor compound and vehicle.

  • Calipers for tumor measurement.

  • Animal housing and monitoring equipment.

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., >100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the inhibitor or vehicle according to the desired dosing schedule (e.g., intravenously, once weekly).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Continue treatment for a specified period (e.g., 3 weeks) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

G A Implant Tumor Cells B Tumor Growth A->B C Randomize Mice B->C D Administer Inhibitor/Vehicle C->D E Monitor Tumor Volume & Body Weight D->E F Euthanize & Analyze Tumors E->F

Figure 6: Workflow for in vivo tumor xenograft study.

Conclusion

Inhibitors of the SUMOylation and NEDDylation pathways represent a promising class of anti-cancer therapeutics. NEDDylation inhibitors, such as Pevonedistat and TAS4464, have demonstrated potent preclinical activity and have advanced into clinical trials, showing a manageable safety profile and some clinical benefit.[8][17][18] SUMOylation inhibitors, like TAK-981, are in earlier stages of clinical development but have shown promising immune-activating properties that may be beneficial in combination with other cancer therapies.[4][15] The continued investigation and development of these conjugation inhibitors hold the potential to provide novel and effective treatment options for a range of malignancies.

References

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